molecular formula C19H24Cl2N2 B000971 Clomipramine Hydrochloride CAS No. 17321-77-6

Clomipramine Hydrochloride

Cat. No.: B000971
CAS No.: 17321-77-6
M. Wt: 351.3 g/mol
InChI Key: WIMWMKZEIBHDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomipramine hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of clomipramine and hydrogen chloride. One of the more sedating tricyclic antidepressants, it is used for the treatment of depression as well as obsessive-compulsive disorder and phobias. It has a role as an antidepressant, a serotonergic antagonist, a serotonergic drug and an anticoronaviral agent. It contains a clomipramine(1+).
This compound is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. This compound is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for obsessive-compulsive disorder and has 1 investigational indication. This drug has a black box warning from the FDA.
Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette's disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
See also: Clomipramine (has active moiety).

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWMKZEIBHDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-49-1 (Parent)
Record name Clomipramine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3042633
Record name Clomipramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-77-6
Record name Clomipramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomipramine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomipramine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomipramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomipramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMIPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Clomipramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clomipramine hydrochloride, a dibenzazepine-derivative tricyclic antidepressant (TCA), is a well-established therapeutic agent primarily indicated for the treatment of Obsessive-Compulsive Disorder (OCD).[1][2][3][4][5] Its clinical efficacy is rooted in a complex and multifaceted pharmacological profile, characterized by potent modulation of monoaminergic systems and interaction with a wide array of neurotransmitter receptors. This guide provides a detailed examination of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize its activity.

Pharmacodynamics

The pharmacodynamic properties of clomipramine define its therapeutic effects and its side-effect profile. Its primary mechanism is the inhibition of neurotransmitter reuptake, but its broad receptor-binding profile is also clinically significant.

Mechanism of Action

Clomipramine is a potent, though not entirely selective, serotonin reuptake inhibitor (SRI).[6] By blocking the serotonin transporter (SERT), clomipramine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2][7] This action is presumed to be the primary driver of its efficacy in OCD.[7][8][9]

Clomipramine also inhibits the reuptake of norepinephrine (NE) by blocking the norepinephrine transporter (NET).[1][6][10] This dual action classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[11] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent compound.[1][12] This contributes to the overall pharmacological effect of the drug.[13]

The antidepressant effects are thought to be a result of the combined increase in both serotonergic and noradrenergic neurotransmission.[6][11] With chronic use, TCAs can also lead to the downregulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors.[6]

Receptor Binding Profile

Beyond its effects on neurotransmitter reuptake, clomipramine is an antagonist at several other receptor sites.[11] This promiscuous binding activity is not central to its primary therapeutic effect but is largely responsible for its characteristic side-effect profile.[1][11]

  • Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][11]

  • Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative and somnolent effects of clomipramine.[6][11]

  • α1-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension and dizziness.[6][11]

  • Serotonin Receptors (5-HT2A, 5-HT2C, etc.): Clomipramine also shows affinity for various serotonin receptor subtypes.[11][12]

  • Dopamine Receptors (D1, D2, D3): It exhibits antagonist activity at dopamine receptors, although with more modest affinity.[11][12]

Quantitative Pharmacodynamic Data

The following table summarizes the binding affinities and inhibitory concentrations of clomipramine and its active metabolite for key molecular targets. Lower Ki and IC50 values indicate greater potency.

TargetLigandParameterValue (nM)Species
Serotonin Transporter (SERT)ClomipramineIC501.5[14]Human
Norepinephrine Transporter (NET)DesmethylclomipramineKi0.54Human
Dopamine Transporter (DAT)ClomipramineKi2900Human
Histamine H1 ReceptorClomipramineKi31Human
α1-Adrenergic ReceptorClomipramineKi140Human
Muscarinic Acetylcholine ReceptorClomipramineKi37Human
Dopamine D2 ReceptorClomipramineKi56[15]Human
Dopamine D3 ReceptorClomipramineKi47[15]Human
5-HT2A ReceptorClomipramineKi38[6]Human
Signaling Pathway Diagram

The diagram below illustrates the primary mechanism of action of clomipramine and its active metabolite, desmethylclomipramine, at a monoaminergic synapse.

Clomipramine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE vesicle->Synaptic_Cleft Release SERT SERT NET NET Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Receptors Postsynaptic Receptors (5-HT, Adrenergic) Synaptic_Cleft->Receptors Binding & Signal Clomipramine Clomipramine Clomipramine->SERT Potent Inhibition Desmethylclomipramine Desmethyl- clomipramine Desmethylclomipramine->NET Potent Inhibition

Caption: Clomipramine's primary mechanism of action at the synapse.

Pharmacokinetics

The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a long elimination half-life, with significant interindividual variability.[6]

Absorption, Distribution, and Elimination
  • Absorption: Clomipramine is well absorbed from the gastrointestinal tract following oral administration.[6][13] However, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 50%.[6][13] Peak plasma concentrations (Tmax) are typically reached within 2 to 6 hours.[6][7]

  • Distribution: Clomipramine is highly lipophilic and has a large apparent volume of distribution, approximately 17 L/kg.[6] It is extensively bound to plasma proteins (97-98%), primarily albumin.[6] The drug distributes into the cerebrospinal fluid and the brain.[6]

  • Elimination: The average elimination half-life of clomipramine is about 32 hours, while its active metabolite, desmethylclomipramine, has a much longer half-life of approximately 69 hours.[2][6][7] Due to these long half-lives, steady-state concentrations are typically achieved in 1 to 2 weeks.[6] Metabolites are excreted in the urine (about 60%) and feces (about 30%).[7][16]

Metabolism

Clomipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6][17]

  • N-demethylation: The primary metabolic pathway is N-demethylation to form the active metabolite, desmethylclomipramine. This process is catalyzed mainly by CYP2C19, CYP3A4, and CYP1A2.[6][12]

  • Hydroxylation: Both clomipramine and desmethylclomipramine undergo hydroxylation, a reaction catalyzed predominantly by CYP2D6, to form metabolites like 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine.[6][12] These hydroxylated metabolites are then conjugated with glucuronic acid before excretion.[12][13]

Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to significant interindividual variations in plasma concentrations, affecting both efficacy and tolerability.[12][13]

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for clomipramine.

ParameterValue
Bioavailability~50% (oral)[6]
Tmax (Peak Plasma Time)2 - 6 hours[6]
Plasma Protein Binding97 - 98%[6]
Volume of Distribution (Vd)~17 L/kg (range: 9-25 L/kg)[6]
Elimination Half-life (Clomipramine)~32 hours (range: 19-37 hours)[2][6][7]
Elimination Half-life (Desmethylclomipramine)~69 hours (range: 54-77 hours)[2][6][7]
Metabolism Workflow Diagram

The following diagram outlines the major metabolic pathways of clomipramine.

Clomipramine_Metabolism cluster_enzymes Clomipramine Clomipramine (Parent Drug) Desmethyl Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethyl N-demethylation Hydroxy_Clom 8-Hydroxyclomipramine Clomipramine->Hydroxy_Clom Hydroxylation CYP2C19 CYP2C19 CYP2C19->Desmethyl CYP3A4 CYP3A4 CYP3A4->Desmethyl CYP1A2 CYP1A2 CYP1A2->Desmethyl CYP2D6_1 CYP2D6 CYP2D6_1->Hydroxy_Clom CYP2D6_2 CYP2D6 Hydroxy_Des 8-Hydroxydesmethyl- clomipramine CYP2D6_2->Hydroxy_Des Desmethyl->Hydroxy_Des Hydroxylation Excretion Glucuronide Conjugation & Excretion Hydroxy_Clom->Excretion Hydroxy_Des->Excretion

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Characterizing the pharmacological profile of compounds like clomipramine involves a variety of in vitro and in vivo assays. Below is a representative protocol for determining neurotransmitter reuptake inhibition.

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a common method for measuring the potency of a compound to inhibit serotonin (5-HT) and norepinephrine (NE) reuptake using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

1. Cell Culture and Preparation:

  • HEK293 cells stably transfected with hSERT or hNET are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).

  • Cells are pre-incubated for 15-20 minutes with varying concentrations of the test compound (clomipramine) or a vehicle control.[18]

  • A mixture of a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) and a corresponding unlabeled neurotransmitter is added to each well to initiate the uptake reaction.[19][20] The final concentration of the radioligand should be near its Km value for the transporter.[19]

  • The plate is incubated for a defined period (e.g., 10-60 minutes) at 37°C to allow for neurotransmitter uptake.[19][20]

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET).[20]

3. Termination and Measurement:

  • The uptake reaction is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

  • Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control (representing 100% uptake) and the non-specific uptake control (representing 0% specific uptake).

  • The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Conclusion

This compound possesses a robust and complex pharmacological profile. Its primary therapeutic action is driven by potent inhibition of serotonin and norepinephrine reuptake, with its active metabolite, desmethylclomipramine, contributing significantly to its noradrenergic effects. Its broad-spectrum antagonism at muscarinic, histaminic, and adrenergic receptors, while not central to its efficacy, is critical for understanding its side-effect profile and for guiding clinical use. The pharmacokinetic properties, marked by extensive hepatic metabolism via the CYP450 system, underscore the potential for significant interindividual variability and drug-drug interactions. This detailed pharmacological understanding is essential for the rational use of clomipramine in clinical practice and for the development of novel therapeutics with improved selectivity and tolerability.

References

An In-depth Technical Guide to Initial In-vitro Studies of Clomipramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the foundational in-vitro research on Clomipramine Hydrochloride (CLOM). It details its mechanisms of action, effects on cellular pathways, and the experimental protocols used for its initial evaluation, with a focus on its applications beyond its primary antidepressant function, particularly in oncology.

Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition

Clomipramine's principal and most well-documented in-vitro effect is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2] As a tricyclic antidepressant (TCA), it blocks their respective transporters (SERT and NET), increasing the concentration of these neurotransmitters in the synaptic cleft.[1] In-vitro studies have quantified its high affinity, particularly for the serotonin transporter.

Quantitative Data: Transporter Inhibition
TargetMetricValueReference
Serotonin Transporter (SERT)IC501.5 nM[3]
Serotonin Transporter (SERT)Occupancy (80%)1.42 ng/mL[4]
Norepinephrine Transporter (NET)50% Occupancy (in vivo)25 ng/mL[4]

Antineoplastic Activity: Induction of Apoptosis

A significant body of in-vitro research has focused on the pro-apoptotic effects of clomipramine, particularly in malignant glioma cells.[5][6] Studies show that clomipramine selectively induces mitochondrially-mediated apoptosis in neoplastic glial cells while leaving normal brain cells largely unaffected.[5][7][8]

Signaling Pathway: Mitochondrially-Mediated Apoptosis

Clomipramine's pro-apoptotic mechanism in cancer cells is initiated at the mitochondria.[6][9] The drug induces an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[9] This disruption triggers the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[9]

G Clomipramine-Induced Apoptotic Pathway Clomipramine Clomipramine Mitochondria Mitochondria Clomipramine->Mitochondria Targets ROS Reactive Oxygen Species (ROS) Increase Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss CytochromeC Cytochrome C Release MMP_Loss->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Clomipramine targets mitochondria, initiating a cascade leading to apoptosis.

Quantitative Data: Apoptosis in Malignant Glioma Cells
Cell Line / CultureClomipramine ConcentrationIncubation TimeResultReference
Established Glioma Lines≥ 60 µMUp to 6 hoursSignificant percentage of apoptotic cells[5][8]
Early Passage CulturesUp to 100 µM6 hoursHigher apoptotic threshold than established lines[5][8]
Normal Human AstrocytesUp to 100 µM6 hoursNo significant cell death observed[5]
Experimental Protocol: Annexin-V Apoptosis Assay

This protocol outlines the methodology used to quantify apoptosis in cell cultures treated with this compound via flow cytometry.[7][8]

  • Cell Culture: Grow malignant glioma cells to 90% confluence in 25 cm³ flasks.

  • Treatment: Incubate cells with varying concentrations of this compound (e.g., 20 µM to 100 µM) for a specified period (e.g., up to 6 hours). Include a negative control (no drug) and a positive control (e.g., 1 µM staurosporine).[7]

  • Cell Harvesting: Harvest all cells, including those in the media, to ensure the entire cell population is analyzed. Use a non-enzymatic dissociation solution like TrypLE Express.[7]

  • Staining:

    • Resuspend harvested cells in a calcium binding buffer.

    • Add Annexin-V FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). Annexin-V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (necrosis or late apoptosis).[7]

G Workflow for Annexin-V Apoptosis Assay cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A 1. Culture Cells (90% Confluence) B 2. Treat with Clomipramine (20-100 µM, up to 6h) A->B C 3. Harvest All Cells (incl. media) B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin-V FITC and Propidium Iodide D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Analyze via Flow Cytometry F->G H 8. Quantify Apoptotic vs. Necrotic vs. Live Cells G->H

Caption: Experimental workflow for detecting apoptosis using Annexin-V staining.

Modulation of Autophagy

In-vitro studies reveal that clomipramine can also modulate autophagy, an essential cellular process for degrading and recycling cellular components. Evidence suggests that clomipramine inhibits autophagic flux in various cell types, including primary neurons and cancer cells.[10][11] This inhibition can sensitize cancer cells to other chemotherapeutic agents.[12]

Mechanism: Inhibition of Autophagic Flux

Clomipramine treatment leads to an accumulation of autophagic markers like LC3-II and the substrate p62, indicating a blockade in the degradation phase of autophagy—specifically, the fusion of autophagosomes with lysosomes to form autolysosomes.[10][12][13]

G Clomipramine's Effect on Autophagic Flux Autophagosome Autophagosome (LC3-II) Autophagosome->Block Fusion Lysosome Lysosome Autolysosome Autolysosome (Degradation) Block->Autolysosome Clomipramine Clomipramine Clomipramine->Block Inhibits

Caption: Clomipramine inhibits the fusion of autophagosomes with lysosomes.

Quantitative Data: Autophagy Inhibition in Neurons
Cell TypeClomipramine ConcentrationIncubation TimeObserved EffectReference
Primary Cortical Neurons5 µM24 hoursInhibition of autophagic flux[14]
Primary Cortical Neurons1 µM and 5 µM12, 24, 48 hoursIncreased levels of LC3-II and p62[14]
Experimental Protocol: Western Blot for Autophagy Markers

This protocol is a standard method to assess autophagic flux by measuring the levels of key protein markers.

  • Cell Lysis: After treatment with clomipramine, lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% acrylamide).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band density and normalize to a loading control like β-Actin. An increase in both LC3-II and p62 suggests autophagic flux inhibition.[14]

Metabolic Pathways In-Vitro

Understanding the metabolism of clomipramine is critical for interpreting in-vitro results. In-vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for its biotransformation.[15][16] The primary metabolic pathways are N-demethylation to its active metabolite, desmethylclomipramine, and subsequent hydroxylation.[15][16]

Clomipramine Biotransformation

G In-Vitro Metabolism of Clomipramine Clomipramine Clomipramine Desmethyl Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethyl N-demethylation Hydroxy_C 8-Hydroxyclomipramine Clomipramine->Hydroxy_C 8-hydroxylation Hydroxy_D 8-Hydroxydesmethyl- clomipramine Desmethyl->Hydroxy_D 8-hydroxylation CYP3A4 CYP3A4 CYP3A4->Desmethyl CYP2C19 CYP2C19 CYP2C19->Desmethyl CYP1A2 CYP1A2 CYP1A2->Desmethyl CYP2D6 CYP2D6 CYP2D6->Hydroxy_C CYP2D6->Hydroxy_D

Caption: Key CYP450 enzymes involved in clomipramine's metabolic pathways.

Key Metabolizing Enzymes
Metabolic StepEnzyme(s)RoleReference
N-demethylationCYP3A4, CYP2C19, CYP1A2Conversion to desmethylclomipramine[15][16]
8-hydroxylationCYP2D6Hydroxylation of both clomipramine and desmethylclomipramine[15][16]

References

Methodological & Application

Application Notes & Protocols: Determination of Clomipramine Hydrochloride in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, panic disorder, and major depressive disorder. The therapeutic drug monitoring of clomipramine and its active metabolite, desmethylclomipramine, in plasma is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. This document provides detailed protocols for the quantitative analysis of clomipramine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described herein cover various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by chromatographic separation and analysis. Method validation is discussed in accordance with ICH and FDA guidelines.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. Below are detailed protocols for three commonly used methods for the extraction of clomipramine from plasma.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. While a specific validated protocol for clomipramine was not detailed in the reviewed literature, a general procedure can be adapted.

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.

Note: This method is fast but may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects and reduced column longevity. Method validation is essential before its application in regulated bioanalysis.

Liquid-Liquid Extraction (LLE)

LLE is a robust technique that provides a cleaner sample extract than PPT. A validated LLE method for clomipramine has been reported and is detailed below.[1][2]

Protocol:

  • To 1 mL of plasma sample in a glass tube, add a known amount of an appropriate internal standard (e.g., cisapride).[1]

  • Add 0.5 mL of 1 M NaOH to basify the sample.

  • Add 5 mL of an extraction solvent mixture, such as n-heptane:isoamyl alcohol (95:5 v/v).[1][2]

  • Vortex the mixture for 2 minutes to facilitate the transfer of clomipramine into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • For back-extraction, add 200 µL of 0.3% orthophosphoric acid to the organic extract and vortex for 1 minute.[1][2]

  • Centrifuge at 3000 x g for 5 minutes.

  • Collect the lower aqueous layer and inject a 100 µL aliquot into the HPLC system.[1]

Solid-Phase Extraction (SPE)

SPE offers high selectivity and can produce very clean extracts, making it suitable for sensitive analyses. A validated SPE method for clomipramine is described below.[3]

Protocol:

  • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • To 1 mL of plasma sample, add an internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the clomipramine and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.

HPLC Chromatographic Conditions

The following tables summarize the HPLC conditions for the analysis of clomipramine in plasma.

Table 1: HPLC System and Column Parameters

ParameterCondition
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Column Temperature30°C
Autosampler Temperature4°C
Injection Volume20 - 100 µL

Table 2: Mobile Phase and Detection Parameters

ParameterCondition 1[1]Condition 2[3]
Mobile PhaseAcetonitrile:Water (75:25, v/v) with 0.1% Formic AcidAcetonitrile:10 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate1.0 mL/min1.2 mL/min
Detection Wavelength252 nm214 nm
Run Time15 minutes12 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. The interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range.At least six non-zero calibration standards. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter (precision).Determined using Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%.
Recovery To determine the extraction efficiency of the analytical method.The recovery of the analyte should be consistent, precise, and reproducible. It is calculated by comparing the peak areas of extracted samples to those of unextracted standards.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).LOD is typically determined as a signal-to-noise ratio of 3:1. LOQ is the lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of ±20%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte stability should be demonstrated for freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and HPLC analysis processes.

SamplePreparationWorkflow cluster_plasma Plasma Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE HPLC HPLC Analysis PPT->HPLC LLE->HPLC SPE->HPLC HPLCAnalysisWorkflow cluster_hplc HPLC System cluster_data Data Acquisition & Processing Injector Autosampler/ Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for Investigating Clomipramine Hydrochloride's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the cytotoxic effects of clomipramine hydrochloride on cancer cells. Detailed protocols for key cell-based assays are provided, along with data presentation tables and diagrams of the underlying signaling pathways.

Introduction

This compound, a tricyclic antidepressant, has demonstrated potent cytotoxic activity against various cancer cell lines. Its repositioning as a potential anti-cancer therapeutic has garnered significant interest. These notes outline the methodologies to assess its cytotoxic and apoptotic effects, providing researchers with the tools to explore its efficacy and mechanism of action in a laboratory setting. The primary mechanism of clomipramine-induced cytotoxicity involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often accompanied by cell cycle arrest.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-faceted approach employing a suite of cell-based assays is recommended to comprehensively evaluate the cytotoxic profile of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.

b) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity is indicative of compromised cell membrane integrity and cell death.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

b) Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, provides a direct assessment of apoptosis induction.

Cell Cycle Analysis

Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the determination of the cell cycle distribution. Clomipramine has been shown to induce cell cycle arrest, and this assay can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM) at 24h
Glioblastoma (various early passage lines)Glioblastoma22 - 60[1]
HL-60Human Acute Myeloid Leukemia35[2]
HCT116Colon Cancer1.81
MCF-7Breast Cancer2.05
MDA-MB-231Breast Cancer1.87
A549Non-Small Cell Lung Cancer16.11
Table 2: Dose-Response of this compound on Apoptosis in Glioblastoma Cell Lines (6-hour treatment)

This table summarizes the percentage of apoptotic cells in different glioblastoma cell lines after a 6-hour treatment with varying concentrations of this compound.[1]

Cell Line20 µM (%)40 µM (%)60 µM (%)80 µM (%)100 µM (%)
SNB-191.871.9523.2727.1349.16
DK-MG1.253.674.845.8911.03
UPAB2.352.843.863.003.91
UPMC9.9611.6714.2614.2210.97
UPJM1.01--12.3210.73
CC-2565 (Normal Human Astrocytes)0.293.622.860.230.36

Data extracted from a study by Parker & Pilkington (2006)[1]. Note that some data points were not available.

Table 3: Effect of this compound on Cell Cycle Distribution

Clomipramine has been shown to induce G2/M phase cell cycle arrest in glioblastoma cells.[1] The following table is a representative example of how to present cell cycle analysis data.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control602515
Clomipramine (IC50 concentration)301060

Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).

Annexin V/PI Staining Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay Protocol
  • Cell Lysate Preparation: Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Cell Cycle Analysis Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in each phase.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_setup Experimental Setup cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Glioblastoma, Breast Cancer) treatment This compound Treatment (Dose- and Time-course) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase Activity Assay treatment->caspase cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Quantification of Apoptosis annexin->apoptosis_quant caspase->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway Signaling Pathway Analysis apoptosis_quant->pathway cell_cycle_dist->pathway

Caption: Workflow for evaluating clomipramine cytotoxicity.

Diagram 2: Signaling Pathway of Clomipramine-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_cell_cycle Cell Cycle Arrest clomipramine Clomipramine Hydrochloride death_receptor Death Receptors (e.g., Fas) clomipramine->death_receptor ros ↑ ROS Production clomipramine->ros g2m_arrest G2/M Phase Arrest clomipramine->g2m_arrest caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Clomipramine-induced apoptotic signaling pathways.

References

Application Note: Quantitative Analysis of Clomipramine Hydrochloride and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated method for the simultaneous quantitative analysis of Clomipramine Hydrochloride and its primary active metabolite, N-desmethylclomipramine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is highly selective and sensitive, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The method utilizes solid-phase extraction for sample clean-up and deuterated internal standards for accurate quantification. All quantitative data, including linearity, precision, accuracy, and recovery, are summarized, and a detailed experimental protocol is provided.

Introduction

Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder. Therapeutic drug monitoring of clomipramine and its active metabolite, N-desmethylclomipramine, is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed.[1][2] This application note provides a comprehensive protocol for the robust and reliable quantification of clomipramine and N-desmethylclomipramine in human plasma.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • N-desmethylclomipramine (Reference Standard)

  • Clomipramine-d3 (Internal Standard)

  • N-desmethylclomipramine-d3 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate

  • Formic Acid

  • Water (LC-MS Grade)

  • Human Plasma (Drug-free)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Cation Exchange)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Sample Concentrator/Evaporator

  • Pipettes and general laboratory glassware

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standards (Clomipramine-d3, N-desmethylclomipramine-d3) plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

Sample Preparation Protocol
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 500 µL of plasma, add 25 µL of the internal standard working solution (containing Clomipramine-d3 and N-desmethylclomipramine-d3). Vortex for 30 seconds.

  • Protein Precipitation (Optional): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for SPE.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.[3]

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[4][5]
Mobile Phase Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[4][5]
Flow Rate 0.7 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 50 psi[6]
Capillary Voltage 4000 V[6]

MRM Transitions

AnalyteQ1 (m/z)Q3 (m/z)
Clomipramine315.286.2[4][5]
N-desmethylclomipramine301.172.1[4][5]
Clomipramine-d3318.189.3[4][5]
N-desmethylclomipramine-d3304.275.2[4][5]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of clomipramine and N-desmethylclomipramine in human plasma.

Linearity

The method was linear over the concentration range of 0.500 to 200.000 ng/mL for both clomipramine and N-desmethylclomipramine.[4][5] The coefficient of determination (r²) for the calibration curves was consistently >0.995.

Table 1: Linearity of Clomipramine and N-desmethylclomipramine

AnalyteCalibration Range (ng/mL)
Clomipramine0.500 - 200.000>0.995
N-desmethylclomipramine0.500 - 200.000>0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
ClomipramineLow< 6.0%< 6.5%± 5%
Medium< 5.0%< 5.5%± 5%
High< 4.0%< 4.5%± 5%
N-desmethylclomipramineLow< 6.5%< 7.0%± 6%
Medium< 5.5%< 6.0%± 6%
High< 4.5%< 5.0%± 6%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both analytes. The results indicate high and consistent recovery with minimal matrix effects.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Clomipramine> 85%< 15%
N-desmethylclomipramine> 80%< 15%

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of clomipramine and its active metabolite, N-desmethylclomipramine, in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for routine therapeutic drug monitoring and clinical research applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Validation for the Quantification of Clomipramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Clomipramine Hydrochloride in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and integrity of the analytical results.[1][2]

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography system with UV/VIS or PDA detector
Column Inertsil ODS 3V (250 x 4.6 mm, 5µm) or equivalent C18 column[1][2]
Mobile Phase Acetonitrile and pH 3.2 Buffer Solution (50:50 v/v)[1][2]
Flow Rate 1.2 mL/min[1][2]
Injection Volume 20 µL[3]
Detector Wavelength 254 nm[1][2][4][5]
Column Temperature Ambient or controlled at 30°C[4]
Diluent Methanol[1][2]

Experimental Protocols

Preparation of Solutions

a. Buffer Solution (pH 3.2): Prepare a buffer solution and adjust the pH to 3.2 using a suitable acid, such as phosphoric acid.[1][2]

b. Mobile Phase Preparation: Mix the prepared pH 3.2 buffer solution and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1][2]

c. Standard Stock Solution Preparation: Accurately weigh and transfer about 32 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (methanol) and sonicate to dissolve. Dilute to the mark with the diluent to obtain a standard stock solution.[2]

d. Working Standard Solution Preparation: From the standard stock solution, prepare working standard solutions of desired concentrations by diluting with the diluent.

e. Sample Solution Preparation (from Capsules): Take the contents of not less than 20 capsules and determine the average weight.[4] Weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for approximately 10-30 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.[2][4] Centrifuge a portion of this solution to obtain a clear supernatant before injection.[4]

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters:

a. System Suitability: To verify the performance of the HPLC system, system suitability parameters are measured. Inject the standard solution multiple times and evaluate the parameters listed in Table 2.[2]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0%

b. Specificity (Forced Degradation): Specificity is assessed by conducting forced degradation studies to ensure that the method can accurately measure the analyte in the presence of its degradation products.[1][2] The drug is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[2][3]

  • Acid Degradation: Treat the drug solution with 5M Hydrochloric acid at 80°C.[3]

  • Base Degradation: Treat the drug solution with 2M Sodium Hydroxide at 80°C.[3]

  • Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide.[3]

  • Photochemical Degradation: Expose the drug solution to direct sunlight.[3]

c. Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the standard solution over a specified range (e.g., 4-200 µg/mL).[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

d. Accuracy (Recovery): The accuracy of the method is evaluated by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2] The percentage recovery of the analyte is calculated.

e. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze multiple injections of the same sample on the same day.

  • Intermediate Precision: Analyze the same sample on different days, by different analysts, or with different equipment. The %RSD for the results is calculated.

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

g. Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[2]

Data Presentation

Table 3: Summary of Validation Parameters

Validation ParameterTypical ResultsAcceptance Criteria
Linearity Range 4-200 µg/mL[1][2]Correlation Coefficient (r²) ≥ 0.999[1][2]
Accuracy (% Recovery) 98.9–99.5%[1][2]98.0 - 102.0%
Precision (%RSD)
- Repeatability< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
LOD To be determined-
LOQ To be determined-
Specificity No interference from degradants or placebo[1][2]Peak purity of the analyte should pass

Visualizations

HPLC Validation Workflow

HPLC_Validation_Workflow start Start: Method Development prep Preparation of Solutions (Mobile Phase, Standards, Samples) start->prep system_suitability System Suitability Testing prep->system_suitability validation_params Method Validation Parameters system_suitability->validation_params specificity Specificity (Forced Degradation) validation_params->specificity linearity Linearity validation_params->linearity accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness documentation Documentation and Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship core_attributes Core Method Attributes reliability Reliability core_attributes->reliability sensitivity Sensitivity core_attributes->sensitivity consistency Consistency core_attributes->consistency accuracy Accuracy reliability->accuracy precision Precision reliability->precision specificity Specificity reliability->specificity linearity Linearity reliability->linearity lod LOD sensitivity->lod loq LOQ sensitivity->loq robustness Robustness consistency->robustness

References

Synthesis and purification techniques for research-grade Clomipramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Research-Grade Clomipramine Hydrochloride

Introduction

This compound is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1] It is widely used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, panic disorder, and chronic pain.[2] Its primary mechanism of action involves the potent inhibition of serotonin and norepinephrine reuptake in the central nervous system, leading to enhanced neurotransmitter effects.[2][3] For research purposes, the synthesis and purification of high-purity this compound are crucial to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the synthesis, purification, and characterization of research-grade this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from iminodibenzyl or its derivatives. A common route involves the formation of key intermediates, followed by alkylation and subsequent salt formation. The following protocol is a representative method adapted from established synthetic routes.[4][5][6]

Experimental Protocol: Synthesis

A widely utilized synthetic pathway involves a three-step process starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.

Step 1: N-Alkylation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable inert solvent such as toluene.

  • Add a strong base, such as sodium hydride (NaH) or potassium hydroxide, to the solution to deprotonate the secondary amine.

  • Add 1-bromo-3-(dimethylamino)propane or a similar alkylating agent to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess base with water and perform a liquid-liquid extraction using an organic solvent (e.g., toluene or diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude clomipramine free base as an oily substance.[4]

Step 2: Formation of this compound

  • Dissolve the crude clomipramine free base obtained in the previous step in a suitable solvent, such as acetone or isopropanol.[4]

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise to the stirred solution until the pH reaches 2-3.[4]

  • The this compound salt will precipitate out of the solution.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove impurities.

  • Dry the crude this compound product under vacuum to a constant weight.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start Materials: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine 1-bromo-3-(dimethylamino)propane Base (e.g., NaH) reaction1 N-Alkylation Reaction (Solvent: Toluene, Reflux) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 concentration1 Concentration under Reduced Pressure workup1->concentration1 product1 Crude Clomipramine (Free Base) concentration1->product1 reaction2 Salt Formation with HCl (Solvent: Acetone) product1->reaction2 filtration1 Filtration & Washing reaction2->filtration1 drying1 Drying under Vacuum filtration1->drying1 end_product Crude Clomipramine HCl drying1->end_product

Caption: Workflow for the synthesis of crude this compound.

Purification of Research-Grade this compound

To achieve the high purity required for research applications (typically ≥98%), the crude this compound must undergo purification. Recrystallization is the most common and effective method.[4]

Experimental Protocol: Purification by Recrystallization

  • Transfer the crude this compound into a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture to the flask. Common solvents include acetone, ethanol, or a mixture of acetone and diethyl ether.[4]

  • Heat the mixture gently with stirring until the solid is completely dissolved.

  • Add a small amount of activated carbon (approximately 1-5% by weight of the crude product) to the hot solution for decolorization.[7]

  • Maintain the solution at a gentle reflux for 15-30 minutes.

  • Perform a hot filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, the flask can be further cooled in an ice bath or refrigerator (-10 to 0°C) for several hours.[4]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small volume of cold recrystallization solvent.

  • Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. The expected melting point is between 192-196°C.[8]

Purification Workflow Diagram

G cluster_purification Purification Workflow start_purification Crude Clomipramine HCl dissolution Dissolution in Hot Solvent (e.g., Acetone/Ethanol) start_purification->dissolution decolorization Decolorization with Activated Carbon dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Washing crystallization->vacuum_filtration drying Vacuum Drying vacuum_filtration->drying final_product Research-Grade Clomipramine HCl (≥98%) drying->final_product

Caption: Recrystallization workflow for purifying this compound.

Characterization and Quality Control

The identity, purity, and quality of the synthesized this compound should be confirmed using various analytical techniques.

ParameterMethodExpected Results / Specifications
Appearance Visual InspectionWhite to pale yellow crystalline powder.[8]
Solubility Solubilization TestVery soluble in water and chloroform; soluble in ethanol; slightly soluble in acetone.[8]
Identity FTIR SpectroscopyThe spectrum should match that of a reference standard, showing characteristic peaks for the functional groups present.
Identity UV-Vis SpectrophotometryThe absorption spectrum in 0.1 M HCl should exhibit maxima at specific wavelengths, consistent with a reference spectrum.[8] The maximum wavelength (λmax) is often cited around 252 nm.[9]
Purity HPLC (High-Performance Liquid Chromatography)Purity should be ≥98%. A stability-indicating method can be used to separate the drug from potential degradation products.[9]
Melting Point Melting Point Apparatus192 - 196°C.[8] Note: Different polymorphic forms may have different melting points.[10]
Residual Solvents Gas Chromatography (GC)Should be within acceptable limits as per pharmacopeial standards.
Loss on Drying Gravimetric AnalysisNot more than 0.5% (e.g., drying at 105°C for 3 hours).[8]

Representative HPLC Conditions for Purity Analysis [9]

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6mm, 5µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2.5) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detector UV at 252 nm
Injection Volume 20 µL
Temperature Ambient

Mechanism of Action and Signaling Pathway

Clomipramine exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] As a tertiary amine TCA, it is a more potent inhibitor of the serotonin transporter (SERT) than the norepinephrine transporter (NET).[1] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of NET.[11] This dual inhibition increases the concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[3] Additionally, clomipramine acts as an antagonist at several other receptors, including muscarinic M1, histamine H1, and α1-adrenergic receptors, which contributes to its side effect profile (e.g., sedation, dry mouth, orthostatic hypotension).[1][12]

G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Clomipramine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the degradation of Clomipramine Hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes include:

  • pH Extremes: The drug degrades considerably in both acidic and alkaline environments.[1]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1] In some cases, metal ion contaminants can catalyze oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly sunlight or UV radiation, can cause substantial degradation.[1][3][4]

  • Elevated Temperatures: While generally stable in its solid state, prolonged exposure to high temperatures in solution can contribute to degradation.[1][2]

Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks are likely degradation products of clomipramine. Common degradation products identified under various stress conditions include:

  • Photodegradation Products: Imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide are known photodegradation products. Clomipramine-N-oxide has also been identified.[4]

  • Metabolic Products: While typically formed in vivo, it's helpful to be aware of metabolites as they can be potential degradants. Major metabolites include desmethylclomipramine, 8-hydroxyclomipramine, and 2-hydroxyclomipramine.[5][6]

  • Oxidative Degradation Products: Oxidation can lead to the formation of clomipramine-5-N-oxide.[7]

Q3: How can I prevent the degradation of my this compound stock solutions?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a stable range. Clomipramine is more stable in neutral conditions.[1] For analytical purposes, a slightly acidic mobile phase (e.g., pH 2.5-3.8) is often used to ensure good peak shape in HPLC.[1][8]

  • Protection from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Use of Antioxidants: For formulations, the inclusion of antioxidants may be considered to prevent oxidative degradation.

  • Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions. While the solid form is reasonably stable, solutions are more susceptible to temperature effects.[1]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.

Q4: What are the recommended storage conditions for this compound?

A4: For the solid form (API), store in a well-closed container, protected from light, at room temperature. For solutions, it is best to store them protected from light at 2-8°C for short-term use. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be avoided.

Troubleshooting Guides

Issue 1: Significant Loss of Parent Compound in HPLC Analysis

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
pH-induced Hydrolysis 1. Verify the pH of your sample and mobile phase. Clomipramine degrades in strong acidic and alkaline conditions.[1] 2. Adjust the pH to a more neutral range if your experimental conditions allow. For HPLC, a mobile phase with a pH of 2.5 has been shown to be effective for separation of degradation products.[1]
Oxidative Degradation 1. Ensure all solvents and reagents are free from peroxides. 2. De-gas your mobile phase to remove dissolved oxygen. 3. If your sample preparation involves potential oxidants, consider using an antioxidant or working under an inert atmosphere (e.g., nitrogen).
Photodegradation 1. Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber glassware or light-blocking containers. 2. Minimize the exposure of the sample in the autosampler.
Adsorption to Container 1. Clomipramine can be adsorbed onto certain surfaces. Consider using silanized glassware or polypropylene containers.
Issue 2: Poor Peak Shape or Tailing in HPLC Chromatogram

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH 1. The pKa of clomipramine is approximately 9.5.[7] For good peak shape in reverse-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa. A pH of 2.5 to 3.8 is commonly used.[1][8]
Secondary Interactions with Column 1. The amine group in clomipramine can interact with residual silanols on the silica backbone of the column. 2. Add a competing amine, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload 1. Dilute your sample and reinject. 2. Ensure the injection volume is appropriate for your column dimensions.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.

Stress Condition Conditions Degradation (%) Reference
Acid Hydrolysis 5M Hydrochloric Acid at 80°CConsiderable degradation[1]
Alkaline Hydrolysis 1M Sodium Hydroxide at 80°C for 12 hoursNo degradation observed[9]
Oxidative Degradation 3% Hydrogen Peroxide for 5 minutes~45%[1]
Oxidative Degradation 3% Hydrogen Peroxide for 30 minutes at room temperatureComplete degradation[1]
Photodegradation Exposure to sunlight for 15 minutes (in methanol)~25-30%[1]
Neutral Hydrolysis Boiling in water at 80°C for 12 hoursStable[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for performing forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 80°C for a specified time (e.g., 12 hours). Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 30 minutes).

  • Photodegradation: Expose an aliquot of the stock solution in a clear container to direct sunlight or a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to separate this compound from its degradation products.[1]

  • Column: RESTEX Allure C18 (150 x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile: Phosphate buffer (pH 2.5)

  • Flow Rate: 1 mL/min

  • Detection: UV at 252 nm

  • Injection Volume: 20 µL

Visualizations

Acid Acid Hydrolysis (e.g., HCl) Clomipramine Clomipramine HCl Acid->Clomipramine Degrades Base Alkaline Hydrolysis (e.g., NaOH) Base->Clomipramine Degrades Oxidation Oxidation (e.g., H2O2) Oxidation->Clomipramine Degrades Light Photodegradation (UV/Sunlight) Light->Clomipramine Degrades Heat Thermal Stress Heat->Clomipramine Degrades Acid_Prod Hydrolysis Products Clomipramine->Acid_Prod Forms Ox_Prod Clomipramine-N-Oxide Clomipramine->Ox_Prod Forms Photo_Prod Imipramine, HO-Imipramine, Desmethyl-Clomipramine, HO-Imipramine-N-Oxide Clomipramine->Photo_Prod Forms

Caption: Degradation pathways of Clomipramine HCl.

cluster_troubleshooting Troubleshooting Steps start Start: Unexpected Results check_peaks Unexpected peaks in chromatogram? start->check_peaks check_loss Loss of parent compound area? check_peaks->check_loss Yes end_stable Compound is likely stable. Review other experimental parameters. check_peaks->end_stable No investigate_light Check for light exposure. Use amber vials. check_loss->investigate_light Yes check_loss->end_stable No investigate_ph Verify pH of sample and mobile phase. investigate_light->investigate_ph investigate_oxidation Check for oxidizing agents. De-gas mobile phase. investigate_ph->investigate_oxidation investigate_temp Review storage and experimental temperatures. investigate_oxidation->investigate_temp end_degraded Degradation confirmed. Implement preventative measures. investigate_temp->end_degraded

Caption: Troubleshooting workflow for degradation.

cluster_workflow Experimental Workflow prep_solution 1. Prepare Clomipramine HCl Stock Solution stress_conditions 2. Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep_solution->stress_conditions sample_analysis 3. Analyze Samples and Controls by HPLC stress_conditions->sample_analysis data_interpretation 4. Compare Chromatograms and Quantify Degradation sample_analysis->data_interpretation conclusion 5. Identify Degradation Pathways and Products data_interpretation->conclusion

Caption: Forced degradation experimental workflow.

References

Optimizing Clomipramine Hydrochloride dosage for animal studies to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Clomipramine Hydrochloride in animal studies. The following information is intended to help optimize dosage while minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), clomipramine increases the concentration of these neurotransmitters in the brain, which is believed to be the basis for its therapeutic effects.[1][3] It has a higher affinity for SERT compared to NET.[3]

Q2: What are the common routes of administration for animal studies?

A2: In animal studies, clomipramine is most commonly administered orally (p.o.) or via intraperitoneal (i.p.) injection.[5][6] Oral administration can be done via gavage or, in some cases, by mixing the compound with food or water.[2] For companion animals like dogs and cats, it is typically given as a tablet or capsule, which can be given with a small amount of food to reduce nausea.[7]

Q3: How long does it take for Clomipramine to reach a steady state?

A3: The time to reach steady-state plasma concentrations can vary between species. In dogs, a steady state is generally reached within 4 days of repeated dosing. In humans, it may take 1 to 2 weeks.[8] It is important to consider this lead-in time when designing experiments that require stable drug levels.

Q4: Are there any critical drug interactions to be aware of?

A4: Yes, clomipramine should not be used with monoamine oxidase inhibitors (MAOIs) as this can lead to serotonin syndrome, a potentially life-threatening condition.[4][9] Caution is also advised when co-administering with other CNS depressants, as their effects may be exaggerated.[4] Drugs that inhibit the cytochrome P450 enzymes, particularly CYP2D6, can increase plasma concentrations of clomipramine, potentially leading to increased side effects.[1][10]

Q5: How should this compound be stored?

A5: Clomipramine tablets and capsules should be stored at room temperature in a dry place, protected from light.[2]

Troubleshooting Guides

Managing Common Side Effects
Observed Side Effect Potential Cause Troubleshooting/Mitigation Strategy
Sedation/Lethargy Dose is too high; rapid dose escalation.Start with a lower initial dose and titrate upwards gradually.[9] If sedation persists, consider reducing the dose. For some studies, dosing at the beginning of the animal's dark/inactive cycle may be appropriate.
Gastrointestinal Issues (Vomiting, Diarrhea, Reduced Appetite) Direct irritation of the GI tract; anticholinergic effects.Administer with a small amount of food to reduce GI upset.[7] Ensure animals have free access to fresh water.[7] If appetite is significantly reduced, monitor body weight and consider a dose reduction.
Anticholinergic Effects (Dry Mouth, Urinary Retention, Constipation) Blockade of muscarinic acetylcholine receptors.[3][4]Ensure constant access to water. Monitor for signs of urinary difficulty or reduced fecal output. If constipation is an issue in longer studies, increasing dietary fiber might be helpful.[4]
Cardiovascular Effects (Arrhythmias, Tachycardia) Blockade of adrenergic and other receptors.Use with caution in animals with pre-existing cardiovascular conditions.[11] Consider baseline and periodic electrocardiogram (ECG) monitoring for long-term studies, especially at higher doses.[7]
Seizures Lowering of the seizure threshold.Use with caution in animals with a history of seizures.[4] Avoid co-administration with other drugs that can also lower the seizure threshold.[12] If a seizure occurs, discontinue the drug immediately and consult a veterinarian.[7]

Quantitative Data Summary

Recommended Dosage Ranges in Animal Models
Animal Species Route of Administration Dosage Range Context/Indication Reference(s)
Mouse Intraperitoneal (i.p.)10 - 30 mg/kgAntidepressant-like effects (e.g., Forced Swim Test)[13]
Rat Intraperitoneal (i.p.)2 - 15 mg/kg/dayAnimal models of depression[5][6]
Rat Oral (p.o.)0.5 mg/lb (approx. 1.1 mg/kg)Initial dose for aggression[4]
Dog Oral (p.o.)2 - 4 mg/kg/daySeparation anxiety[11]
Cat Oral (p.o.)0.25 - 0.5 mg/kg/dayUrine spraying[14]

Note: These are general guidelines. The optimal dose for a specific study must be determined empirically.

Common Side Effects Profile
System Common Side Effects Reference(s)
Central Nervous System Sedation, lethargy, dizziness, tremor, nervousness, potential for seizures.[2][4]
Gastrointestinal Vomiting, diarrhea, constipation, changes in appetite, dry mouth.[2][4][9]
Cardiovascular Tachycardia, arrhythmias, changes in blood pressure.[4][11]
Genitourinary Urinary retention, difficulty urinating.[4][9]
Other Increased thirst, potential for changes in liver enzymes or thyroid levels.[2][7][9]

Experimental Protocols & Visualizations

Detailed Methodology: Dose-Escalation Study in Rodents
  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record baseline body weight, food and water intake, and any relevant behavioral parameters for 3-5 days before dosing begins.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 8-10 animals.

  • Dose Preparation: Prepare this compound solutions fresh daily in an appropriate vehicle (e.g., sterile saline or distilled water).

  • Administration: Administer the drug at the same time each day. For oral administration, use gavage. For intraperitoneal injection, ensure proper technique to avoid organ damage.

  • Dose Escalation: Start with the lowest dose. Administer for a set period (e.g., 3-5 days) while monitoring for side effects. If well-tolerated, you can either continue with the next dose in a separate group or, in some designs, escalate the dose in the same animals after a washout period.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity or side effects (e.g., sedation, changes in posture, grooming). Record body weight and food/water consumption.

    • Periodic: Conduct behavioral tests (e.g., open field test for locomotor activity, forced swim test for antidepressant-like effect) at specified time points after administration.[13][15]

  • Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with the most tolerable side effect profile. This is often referred to as the therapeutic window.

Visualizations

Clomipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SER Serotonin SER->cleft_space NOR Norepinephrine NOR->cleft_space Release Vesicle Synaptic Vesicle Vesicle->SER Vesicle->NOR SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) cleft_space->SERT Reuptake cleft_space->NET Reuptake SER_R Serotonin Receptor cleft_space->SER_R Binds NOR_R Norepinephrine Receptor cleft_space->NOR_R Binds Postsynaptic\nEffect Postsynaptic Effect SER_R->Postsynaptic\nEffect NOR_R->Postsynaptic\nEffect Clomipramine Clomipramine Clomipramine->SERT Blocks Clomipramine->NET Blocks

Caption: Mechanism of action of Clomipramine in the synaptic cleft.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment A Define Objectives & Endpoints B Select Animal Model & Determine Group Sizes A->B C Prepare Protocol (Doses, Vehicle, Schedule) B->C D Acclimatize Animals & Record Baseline Data C->D E Randomize into Groups (Vehicle, Low, Mid, High Dose) D->E F Daily Dosing & Clinical Observation E->F G Monitor Side Effects (Weight, Behavior, etc.) F->G H Conduct Behavioral Assays (e.g., Forced Swim Test) G->H I Collect Biological Samples (Optional: Plasma, Brain Tissue) H->I J Data Analysis (Efficacy & Tolerability) I->J K K J->K Determine Optimal Dose Range

Caption: Workflow for a dose-optimization study of Clomipramine.

References

Technical Support Center: Overcoming Matrix Effects in Clomipramine Hydrochloride Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clomipramine Hydrochloride in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of clomipramine in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma).[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][3][5] Phospholipids are a major contributor to matrix effects in plasma samples.[1]

Q2: What are the common sample preparation techniques to minimize matrix effects for clomipramine analysis?

A2: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components, especially phospholipids.[1][6]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning clomipramine into an organic solvent, leaving many matrix components behind in the aqueous phase.[7][8]

  • Solid-Phase Extraction (SPE): Considered a highly effective technique for removing interfering substances.[9][10] It provides cleaner extracts compared to PPT and LLE, significantly reducing matrix effects.[9][10]

Q3: How can I choose the most suitable internal standard (IS) for clomipramine analysis?

A3: An ideal internal standard should have similar physicochemical properties and extraction recovery to clomipramine. A stable isotope-labeled (SIL) internal standard, such as Clomipramine-d3, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[9]

Q4: My recovery for clomipramine is low. What are the possible causes and solutions?

A4: Low recovery can be due to several factors:

  • Inefficient extraction: The chosen solvent in LLE or the sorbent in SPE may not be optimal for clomipramine. Review and optimize the extraction parameters, such as pH and solvent composition.

  • Analyte degradation: Clomipramine may be unstable under the extraction conditions. Ensure appropriate pH and temperature are maintained throughout the process.

  • Incomplete elution: In SPE, the elution solvent may not be strong enough to desorb clomipramine completely from the sorbent. Try a stronger elution solvent or a larger volume.

Q5: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. What troubleshooting steps can I take?

A5:

  • Improve sample cleanup: Switch from PPT to a more robust method like SPE or LLE to obtain cleaner extracts.[7][8][9][10]

  • Optimize chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate clomipramine from co-eluting matrix components.[2]

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[9]

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[5]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the plasma analysis of clomipramine.

Issue 1: Poor Peak Shape or Tailing
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure clomipramine is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions Add a competing base like triethylamine to the mobile phase in small concentrations.[7]
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available.
Matrix Effects Implement a more effective sample cleanup method like SPE.[9][10] Use a stable isotope-labeled internal standard.[9]
Instrument Instability Check the stability of the LC-MS/MS system, including pump performance and spray stability.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in clomipramine plasma analysis.

Protocol 1: Protein Precipitation (PPT)
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.[6]

  • Vortex the mixture for 3 minutes at 1500 rpm.[6]

  • Centrifuge the mixture for 2 minutes at 16,100 g.[6]

  • Transfer 25 µL of the supernatant to a new plate or vial.[6]

  • Add 475 µL of water and vortex for 2 minutes at 1500 rpm before injection.[6]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 1 mL of plasma, add the internal standard and an appropriate volume of a suitable extraction solvent (e.g., a mixture of heptane and isoamyl alcohol (95:5)).[7][8]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Re-extract the analyte from the organic phase with 200 µL of 0.3% v/v orthophosphoric acid.[7][8]

  • Inject the aqueous layer directly into the HPLC system.[7][8]

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition a cation exchange SPE cartridge.[9]

  • Load the plasma sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the clomipramine and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on clomipramine analysis in plasma, highlighting recovery and matrix effect.

Table 1: Recovery Data for Clomipramine in Plasma

Extraction Method Recovery (%) Reference
Solid-Phase Extraction79.2 - 102.6[9]
Solid-Phase Extraction65 - 98[9]
Liquid-Liquid Extraction61.53 - 71.73[7]
Solid-Phase Extraction69 - 102[10]

Table 2: Matrix Effect Data for Clomipramine in Plasma

Methodology Matrix Effect (%) Note Reference
LC-MS/MS with SPENot significantInternal standard compensated for any signal enhancement or suppression.[6]
LC-MS/MS with SPENot influencedUse of deuterated internal standards mitigated matrix effects.[10]
HPLC-MS/MS with PPT85.6 - 98.7[11]

Visualizations

Experimental Workflow for Clomipramine Plasma Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT LLE Liquid-Liquid Extraction IS->LLE SPE Solid-Phase Extraction IS->SPE Extract Final Extract PPT->Extract LLE->Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition and Processing LCMS->Data Result Final Concentration Data->Result

Caption: General workflow for clomipramine analysis in plasma.

Troubleshooting Decision Tree for Matrix Effects

troubleshooting_tree Start Inaccurate Results or Poor Reproducibility CheckRecovery Is Recovery > 85%? Start->CheckRecovery CheckMatrixEffect Significant Ion Suppression/Enhancement? CheckRecovery->CheckMatrixEffect Yes OptimizeExtraction Optimize Sample Preparation Method (e.g., switch to SPE) CheckRecovery->OptimizeExtraction No UseSIL_IS Use Stable Isotope-Labeled Internal Standard CheckMatrixEffect->UseSIL_IS Yes MethodValidated Method Validated CheckMatrixEffect->MethodValidated No Revalidate Re-evaluate and Re-validate Method OptimizeExtraction->Revalidate OptimizeChromo Optimize Chromatographic Separation OptimizeChromo->Revalidate UseSIL_IS->OptimizeChromo Revalidate->MethodValidated

Caption: Decision tree for troubleshooting matrix effects.

References

Stability testing of Clomipramine Hydrochloride solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Clomipramine Hydrochloride solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound solution stability is primarily affected by pH, exposure to oxidizing agents, and light. It is known to degrade considerably in acidic, alkaline, and oxidative conditions.[1] Photodegradation can also occur with significant breakdown upon exposure to sunlight.[1] The solid form of this compound is reasonably stable.[1]

Q2: What are the known degradation products of clomipramine?

A2: The main degradation products identified under various stress conditions include imipramine, OH-imipramine, desmethylclomipramine, and clomipramine N-oxide.[2][3] Metabolic degradation in vivo also produces desmethylclomipramine, which is an active metabolite, as well as hydroxylated and N-oxidized forms.[4][5][6]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For long-term storage, this compound can be dissolved in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF).[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] For immediate use in aqueous-based experiments, it can be dissolved in buffers like PBS (pH 7.2), but it is not recommended to store aqueous solutions for more than one day.[7]

Q4: How should I store this compound solutions for long-term experiments?

A4: For long-term stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them in aliquots at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[9] Aqueous solutions should be prepared fresh before use.[7] All solutions should be protected from light.

Q5: What analytical method is most suitable for assessing the stability of my clomipramine solution?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique.[1][10][11] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. A common detection wavelength is 252 nm or 254 nm.[1][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected or variable experimental results over time. Degradation of the this compound solution.1. Prepare fresh solutions for each experiment, especially if using aqueous buffers. 2. Verify the stability of your solution under your specific experimental conditions using a stability-indicating assay like RP-HPLC. 3. Ensure proper storage of stock solutions (aliquoted, protected from light, at -20°C or -80°C).
Precipitate formation in the solution upon storage or dilution. Poor solubility in the chosen solvent or buffer, or change in pH.1. Ensure the concentration does not exceed the solubility limit in your chosen solvent system. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[7] 2. When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is low and does not cause precipitation. 3. Check the pH of the final solution, as this compound's solubility can be pH-dependent. The pH of a 10% w/v solution in water is between 3.5 and 5.0.[12]
Discoloration of the solution. Degradation of the compound, possibly due to oxidation or photodegradation.1. Discard the solution. 2. Prepare fresh solution using high-purity solvents. 3. Store solutions in amber vials or wrap containers in foil to protect from light.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Perform a forced degradation study to tentatively identify the degradation products. 2. Compare the retention times of your unknown peaks with those of known impurities or degradation products if standards are available. 3. Ensure the analytical method is specific and can resolve the main peak from all potential degradation products.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable stock solution for long-term storage.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, amber vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).[7]

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 1 year).[8][9]

Protocol 2: Stability-Indicating RP-HPLC Method
  • Objective: To quantify this compound and separate it from its degradation products.

  • Instrumentation:

    • HPLC system with UV/VIS or PDA detector

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Example): [1][10][11][13]

    • Mobile Phase: A mixture of acetonitrile and a pH 2.5-3.2 phosphate buffer. A common ratio is 50:50 (v/v).[10]

    • Flow Rate: 1.0 - 1.2 mL/min.[10][13]

    • Detection Wavelength: 252 nm or 254 nm.[1][10]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard and sample solutions.

    • The stability is assessed by comparing the peak area of clomipramine in the test sample to that of a freshly prepared standard. The appearance of new peaks indicates degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound
Stress ConditionReagent/ParametersObservationExtent of DegradationReference
Acid Hydrolysis 5M HCl at 80°CSignificant degradationconsiderable[1]
Base Hydrolysis 1M NaOH at 80°C for 12 hrsStableNo degradation observed[14]
Oxidation 3% H₂O₂ at room temp. for 5 minSignificant degradation~45%[1]
Photochemical Exposure to sunlight for 15 minSignificant degradation~25-30%[1]
Neutral Hydrolysis WaterStableNot specified[1]
Thermal 80°CStable in solid stateMinor degradation[1]

Note: The extent of degradation can vary based on the exact experimental conditions (concentration, duration, temperature).

Visualizations

G Workflow for a Clomipramine Solution Stability Study prep Prepare Clomipramine HCl Solution (Time=0) initial_analysis Initial Analysis (HPLC) - Purity - Concentration prep->initial_analysis storage Store under Experimental Conditions (e.g., 37°C, protected from light) prep->storage data Compare Results to Time=0 - Calculate % Degradation - Identify Degradants initial_analysis->data sampling Collect Aliquots at Defined Time Points (e.g., 24h, 48h, 7d) storage->sampling final_analysis Analyze Aliquots (HPLC) sampling->final_analysis final_analysis->data conclusion Determine Solution Stability and Shelf-Life data->conclusion

Caption: Experimental workflow for assessing the stability of a clomipramine solution.

G Potential Degradation Pathways of Clomipramine clomipramine Clomipramine hydrolysis Acid/Base Hydrolysis clomipramine->hydrolysis oxidation Oxidation (e.g., H₂O₂) clomipramine->oxidation photolysis Photolysis (UV/Sunlight) clomipramine->photolysis demethylation N-Demethylation clomipramine->demethylation prod_imipramine Imipramine hydrolysis->prod_imipramine (potential) prod_n_oxide Clomipramine N-Oxide oxidation->prod_n_oxide prod_hydroxy Hydroxylated Products oxidation->prod_hydroxy prod_desmethyl Desmethylclomipramine (Active Metabolite) photolysis->prod_desmethyl photolysis->prod_imipramine demethylation->prod_desmethyl

Caption: Key degradation pathways for clomipramine under stress conditions.

References

How to prevent Clomipramine Hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Clomipramine Hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound precipitation in cell culture media is often due to its pH-sensitive solubility. The compound is more soluble in acidic conditions and its solubility decreases as the pH approaches neutral or becomes alkaline, which is the typical pH range of cell culture media (pH 7.2-7.4). The relatively low solubility in phosphate-buffered saline (PBS) at pH 7.2 (approximately 0.5 mg/ml) highlights this issue.[1]

Q2: Can the type of cell culture medium influence precipitation?

Q3: How does serum in the culture medium affect this compound?

A3: Clomipramine is known to be highly protein-bound (approximately 97-98%), primarily to albumin.[2] Fetal Bovine Serum (FBS), a common supplement in cell culture, is rich in albumin. This high level of protein binding can influence the free concentration of the drug in your experiments. While this interaction might help to keep a certain amount of the drug in solution, high concentrations of this compound can still lead to precipitation.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing concentrated stock solutions of this compound.[1] It is soluble in DMSO at approximately 70 mg/mL and in ethanol at around 70 mg/mL.[3] Water can also be used, with a solubility of about 70 mg/mL.[3]

Q5: What is the stability of this compound in solution?

A5: this compound is found to be stable under neutral and photo conditions but degrades considerably in acidic, alkaline, and oxidative conditions.[4] Therefore, it is crucial to prepare fresh dilutions in culture medium for each experiment and avoid storing it in aqueous solutions for extended periods.[1]

Troubleshooting Guide

Issue: Precipitate observed after adding this compound to cell culture medium.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
High Final Concentration The final concentration of this compound in the cell culture medium may exceed its solubility at physiological pH.
Solution: Perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiments. If high concentrations are necessary, consider alternative drug delivery methods.
Inadequate Mixing Concentrated stock solution added directly to the medium without proper mixing can lead to localized high concentrations and precipitation.
Solution: Add the stock solution dropwise to the medium while gently swirling or vortexing. Pre-warming the medium to 37°C may also help.
pH of the Medium The physiological pH of cell culture media (~7.4) reduces the solubility of this compound.
Solution: While altering the pH of the culture medium is generally not recommended as it can affect cell health, ensuring the medium is properly buffered and at the correct pH before adding the drug is important.
Solvent Shock Adding a large volume of organic solvent (like DMSO) from a concentrated stock solution can cause the drug to precipitate out when it comes into contact with the aqueous medium.
Solution: Keep the final concentration of the organic solvent in the culture medium to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[5] Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture volume.
Interaction with Media Components Salts and other components in the culture medium can interact with this compound, leading to precipitation.
Solution: If you suspect an interaction, you can try dissolving the drug in a small volume of serum-free medium first, and then adding this to the complete, serum-containing medium.

Quantitative Data Summary

Parameter Value Solvent/Buffer Reference
Solubility~70 mg/mL (199.25 mM)DMSO[3]
Solubility~70 mg/mL (199.25 mM)Water[3]
Solubility~70 mg/mL (199.25 mM)Ethanol[3]
Solubility~10 mg/mLEthanol[1]
Solubility~3 mg/mLDimethyl formamide (DMF)[1]
Solubility~0.5 mg/mLPBS, pH 7.2[1]
Protein Binding~97-98%Plasma[2]

Experimental Protocols

Protocol for Preparing and Using this compound in Cell Culture
  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in sterile DMSO to a final concentration of 10 mM.

    • Gently vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term storage.

  • Working Solution Preparation and Addition to Culture:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in a serum-free medium. For example, to achieve a final concentration of 10 µM in your culture, you could make a 100 µM intermediate dilution.

    • Warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • While gently swirling the culture flask/plate, add the required volume of the intermediate dilution dropwise to the complete medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the culture does not exceed 0.5%.[5]

    • Immediately return the culture vessel to the incubator.

  • Important Considerations:

    • Always prepare fresh dilutions of this compound in culture medium for each experiment.

    • Visually inspect the medium for any signs of precipitation after the addition of the drug.

    • If precipitation persists, consider lowering the final concentration or exploring the use of solubilizing agents, such as β-cyclodextrin, though their effects on your specific cell line should be validated.[5]

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the concentration or perform a dose-response. check_conc->reduce_conc Yes check_mixing Was the stock solution added and mixed properly? check_conc->check_mixing No no_precipitate No Precipitation Proceed with Experiment reduce_conc->no_precipitate improve_mixing Add dropwise to pre-warmed medium with gentle agitation. check_mixing->improve_mixing No check_solvent Is the final solvent concentration > 0.5%? check_mixing->check_solvent Yes improve_mixing->no_precipitate reduce_solvent Decrease solvent volume; use intermediate dilutions. check_solvent->reduce_solvent Yes check_solvent->no_precipitate No reduce_solvent->no_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

Clomipramine_Signaling Clomipramine Clomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibits Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reuptake of NET->Synaptic_Cleft Reuptake of Serotonin Serotonin (5-HT) Norepinephrine Norepinephrine (NE) Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds to Norepinephrine->Postsynaptic_Receptors Binds to Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Leads to

Caption: Simplified signaling pathway of Clomipramine.

References

Addressing variability in animal responses to Clomipramine Hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal responses to Clomipramine Hydrochloride treatment.

Troubleshooting Guide

Researchers may face a range of challenges when administering this compound in animal models. This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving.

Q1: We are observing significant inter-animal variability in behavioral responses despite administering the same dose. What are the potential causes?

A1: High inter-individual variability in response to clomipramine is a known phenomenon and can stem from several factors:

  • Genetic Differences in Metabolism: The primary route of clomipramine metabolism is through cytochrome P450 (CYP) enzymes in the liver, particularly CYP2C19, CYP3A4, and CYP1A2 for N-demethylation to its active metabolite, desmethylclomipramine, and CYP2D6 for hydroxylation.[1][2] Genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism and plasma concentrations, even within the same strain of animal.

  • Sex Differences: Some studies have noted sex-dependent differences in the metabolism and behavioral effects of clomipramine. For instance, female cats have been shown to have a higher mean metabolic ratio and faster clearance of the drug than males.[3][4]

  • Underlying Anxiety Levels: The baseline anxiety level of an animal can influence its response to treatment. Studies have shown that the anxiolytic-like effects of clomipramine can be strain-dependent, with different behavioral responses observed in rat strains with varying innate anxiety levels.[5]

  • Stress: Chronic stress has been demonstrated to alter the bio-distribution of clomipramine and its behavioral effects in mice.[6] The stress of handling and injection can also be a confounding factor.[7]

Q2: Our results are inconsistent between acute and chronic dosing regimens. Why is this the case?

A2: The effects of clomipramine can differ significantly between single-dose (acute) and repeated-dose (chronic) administration due to several pharmacokinetic and pharmacodynamic reasons:

  • Drug and Metabolite Accumulation: With repeated dosing, clomipramine and its active metabolite, desmethylclomipramine, can accumulate in the body.[8][9] Steady-state plasma concentrations are typically reached within 4 days in dogs and can take 1-2 weeks in humans.[1][8] This accumulation can lead to more pronounced and potentially different behavioral effects compared to a single dose.

  • Receptor Downregulation: The therapeutic effects of tricyclic antidepressants are often associated with adaptive changes in the brain, such as the downregulation of certain neurotransmitter receptors (e.g., β-adrenergic receptors).[1] These changes take time to occur and would not be present after acute administration.

  • Pharmacokinetic Changes: Repeated administration can sometimes alter the drug's own metabolism, leading to changes in its half-life.[8][9]

Q3: We are observing unexpected side effects like sedation or anticholinergic effects. How can we mitigate these?

A3: Sedation and anticholinergic effects (dry mouth, constipation, urinary retention) are known side effects of clomipramine, resulting from its antagonist activity at histamine H1 and muscarinic acetylcholine receptors, respectively.[10][11]

  • Dose Adjustment: These side effects are often dose-dependent.[12] Starting with a lower dose and gradually titrating upwards may help to minimize these effects while still achieving the desired therapeutic outcome.[13]

  • Dosing Schedule: Administering the total daily dose at bedtime (if applicable to the experimental design) can help to manage sedation during active periods.

  • Monitoring: Closely monitor animals for signs of excessive sedation, lethargy, or difficulty with urination and defecation. If these are severe, a dose reduction or temporary discontinuation may be necessary.

Q4: The plasma concentrations of clomipramine in our study animals are much lower/higher than expected based on human data. Why?

A4: There are significant pharmacokinetic differences between species. Dogs, for example, metabolize clomipramine much more rapidly than humans, resulting in a shorter elimination half-life.[8] Cats also exhibit large inter-individual variability in pharmacokinetic parameters.[3][4] It is crucial to consult species-specific pharmacokinetic data when designing experiments and not to directly extrapolate from human data.

Frequently Asked Questions (FAQs)

Pharmacology & Mechanism of Action

  • What is the primary mechanism of action of clomipramine? Clomipramine is a tricyclic antidepressant that primarily acts as a potent serotonin and norepinephrine reuptake inhibitor (SNRI).[10][11] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[10] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[1]

  • Does clomipramine interact with other receptors? Yes, clomipramine also has antagonist effects at several other receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[10][14] These interactions are largely responsible for its side effect profile, which includes sedation, dry mouth, constipation, and orthostatic hypotension.[10][11]

Experimental Design & Dosing

  • How should I determine the appropriate dose for my animal model? Dose selection should be based on a thorough review of the literature for the specific species and behavioral paradigm being used. A dose-response study is often recommended to determine the optimal dose for the desired effect in your specific experimental conditions.[15]

  • What is the recommended route and frequency of administration? The route (e.g., oral, intraperitoneal) and frequency (e.g., once daily, twice daily) will depend on the experimental goals and the pharmacokinetic profile of clomipramine in the chosen species. For chronic studies, administration should be designed to maintain steady-state concentrations.[16] For example, in dogs, twice-daily oral administration is common.[9]

  • Should clomipramine be administered with or without food? In dogs, administration with food can increase the plasma concentration of clomipramine but does not significantly alter the concentration of its active metabolite, desmethylclomipramine.[17] Overall, there are not expected to be clinically important differences in efficacy whether it is given with or without food.[17]

Metabolism & Pharmacokinetics

  • What are the major metabolites of clomipramine? The main active metabolite is desmethylclomipramine, formed by N-demethylation.[1] Other metabolites include 8-hydroxyclomipramine and their glucuronide conjugates.[1]

  • How variable is the half-life of clomipramine in animals? The half-life is highly variable between and within species. For example, in dogs, the terminal half-life after repeated oral administration is relatively short (≤ 4 hours), whereas in cats, the mean half-life after a single intravenous dose was found to be 12.3 hours.[9][18] In mice, the plasma half-life has been reported to be around 127 minutes.[16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Clomipramine in Dogs (Beagles) Following Repeated Oral Administration

Dosage (mg/kg, twice daily)Accumulation Ratio (Clomipramine)Accumulation Ratio (Desmethylclomipramine)Terminal Half-Life (Clomipramine)Terminal Half-Life (Desmethylclomipramine)
11.42.1≤ 4 hours≤ 4 hours
21.63.7≤ 4 hours≤ 4 hours
43.87.6≤ 4 hours≤ 4 hours

Data sourced from a study on repeated-dose oral administration in Beagle dogs.[9]

Table 2: Pharmacokinetic Parameters of Clomipramine in Cats Following a Single Administration

ParameterValue
Administration RouteIntravenous (0.25 mg/kg)
Mean Half-Life12.3 hours
Administration RouteOral (0.32 to 0.61 mg/kg)
Inter-individual Variability (CV%)64-124%
Sex DifferenceFemale cats showed higher metabolic ratio and faster clearance than males.[3][4]

Data compiled from single-dose studies in domestic cats.[3][4][18]

Experimental Protocols

1. Forced Swim Test (FST) - Rodent Model of Behavioral Despair

  • Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute habituation session. This is to induce a state of immobility on the subsequent test day.

    • Drug Administration: Administer clomipramine or vehicle according to the study design (e.g., 50 mg/kg, i.p.) at specified times before the test session (e.g., 24, 5, and 1 hour before).[19]

    • Test Session (Day 2): Place the animal back into the cylinder for a 5-minute test session.

    • Data Collection: Record the duration of immobility (the time the animal spends floating with only minor movements necessary to keep its head above water).

    • Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

2. Pharmacokinetic Analysis

  • Objective: To determine the concentration of clomipramine and its metabolites in plasma over time.

  • Procedure:

    • Drug Administration: Administer a single or repeated dose of this compound orally or intravenously at a specified dosage.[3][8]

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 1, 3, 6, 12, and 24 hours post-administration) via venipuncture.[3]

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Measure the concentrations of clomipramine and desmethylclomipramine in the plasma using a validated analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with mass spectrometry (GC-MS).[3][8]

    • Data Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

Visualizations

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethylclomipramine N-demethylation (CYP2C19, 3A4, 1A2) Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine Hydroxylation (CYP2D6) Hydroxydesmethyl 8-Hydroxydesmethylclomipramine Desmethylclomipramine->Hydroxydesmethyl Hydroxylation Glucuronide Glucuronide Conjugates Hydroxyclomipramine->Glucuronide Hydroxydesmethyl->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of clomipramine.

Experimental_Workflow Hypothesis Formulate Hypothesis AnimalModel Select Animal Model (Species, Strain, Sex) Hypothesis->AnimalModel ExpDesign Experimental Design (Dose, Route, Groups) AnimalModel->ExpDesign Acclimatization Animal Acclimatization ExpDesign->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Treatment Clomipramine/Vehicle Administration Baseline->Treatment Behavioral Behavioral Testing Treatment->Behavioral Sampling Biological Sampling (Blood, Tissue) Behavioral->Sampling DataAnalysis Data Analysis (Statistical Tests) Sampling->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Caption: General workflow for a behavioral study.

Troubleshooting_Variability cluster_PK Pharmacokinetic Factors cluster_PD Pharmacodynamic Factors cluster_Exp Experimental Factors Start High Variability in Behavioral Response? CheckPK Review Pharmacokinetics Start->CheckPK Yes CheckPD Review Pharmacodynamics Start->CheckPD Yes CheckExp Review Experimental Design Start->CheckExp Yes Metabolism Genetic variation in CYP enzymes? CheckPK->Metabolism Species Species-specific metabolism rates? CheckPK->Species Sex Sex differences in clearance? CheckPK->Sex Strain Strain-dependent anxiety levels? CheckPD->Strain Receptor Receptor adaptation (Chronic vs. Acute)? CheckPD->Receptor Stress Confounding stress (handling, environment)? CheckExp->Stress Dosing Inconsistent dosing (time, route)? CheckExp->Dosing Assay Assay sensitivity and validity? CheckExp->Assay

Caption: Troubleshooting decision tree for response variability.

References

Technical Support Center: Optimizing HPLC Parameters for Clomipramine Hydrochloride and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of clomipramine hydrochloride from its metabolites using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of clomipramine and its metabolites.

Q1: Why am I observing peak tailing for clomipramine and its metabolites?

A1: Peak tailing is a common issue when analyzing basic compounds like clomipramine and its metabolites due to strong interactions with residual silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated basic analytes.[2]

  • Use of Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA) or butylamine, into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analytes.[3][4]

  • End-Capped Columns: Employing a highly deactivated, end-capped column is recommended. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with basic compounds.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]

Q2: How can I improve the resolution between clomipramine and its primary metabolite, desmethylclomipramine?

A2: Achieving baseline separation between clomipramine and desmethylclomipramine is crucial for accurate quantification. If you are experiencing poor resolution, consider the following:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A systematic evaluation of different ratios is recommended.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol, for instance, can sometimes provide better selectivity for closely related compounds.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

  • Column Chemistry: Consider using a different stationary phase. While C8 and C18 columns are common, a cyano (CN) column has been shown to be effective for separating clomipramine and its metabolites.[5]

Q3: I am seeing ghost peaks in my chromatogram. What is the likely cause and how can I resolve it?

A3: Ghost peaks can originate from various sources. A systematic approach is needed to identify and eliminate them:

  • Contaminated Mobile Phase: Ensure that all mobile phase components, especially water, are of high purity (HPLC grade). Contaminants in the solvents can accumulate on the column and elute as ghost peaks, particularly during gradient runs.

  • Sample Carryover: If a high-concentration sample was previously injected, carryover in the injector or on the column can lead to ghost peaks in subsequent runs. Implement a thorough needle wash program and inject a blank solvent run to check for carryover.

  • Late Eluting Compounds: A compound from a previous injection may have a very long retention time and elute during a later run. Increase the run time of your method to ensure all components have eluted.

  • Degradation of Sample or Mobile Phase: Ensure the stability of your sample and mobile phase. Clomipramine can be susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for separating clomipramine and its metabolites?

A1: A good starting point for method development can be found in the literature. Below is a summary of commonly used parameters.

ParameterTypical Value/Condition
Column Reversed-phase C8 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate or acetate buffer
pH Adjusted to a low pH (e.g., 2.5 - 4.0) with phosphoric acid
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 214 nm, 252 nm, or 254 nm[5][6][7]
Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Q2: What is a suitable sample preparation method for plasma samples?

A2: Liquid-liquid extraction (LLE) is a commonly employed method for extracting clomipramine and its metabolites from plasma. A typical protocol involves:

  • Alkalinize the plasma sample (e.g., with NaOH).

  • Extract the analytes into an organic solvent mixture, such as heptane:isoamyl alcohol (95:5 v/v).[4]

  • Vortex and centrifuge the mixture.

  • Separate the organic layer.

  • Back-extract the analytes into an acidic solution (e.g., 0.3% orthophosphoric acid).[4]

  • Inject the acidic aqueous layer into the HPLC system.

Solid-phase extraction (SPE) is another effective technique that can offer cleaner extracts and higher throughput.[5]

Q3: How are the hydroxylated metabolites of clomipramine separated?

A3: The separation of hydroxylated metabolites, such as 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine, can be achieved using reversed-phase HPLC. One reported method utilizes a silica column with a reversed-phase eluent of methanol-water with butylamine.[3] Another successful separation was performed on a Lichrospher CN column with a mobile phase of K₂HPO₄ buffer, acetonitrile, and methanol.[5]

Experimental Protocols

Protocol 1: Separation of Clomipramine and Desmethylclomipramine

This protocol is based on a method described for the analysis of clomipramine and its N-desmethylated metabolite in plasma.[4]

Chromatographic Conditions:

ParameterCondition
HPLC System Jasco HPLC system or equivalent
Column Perkin Elmer C8, ODS2
Mobile Phase 75% Acetonitrile, 25% Water, 0.01% Triethylamine
pH Adjusted to 4.0 ± 0.1 with orthophosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Detector UV at 215 nm
Retention Time (Clomipramine) ~10.3 min
Retention Time (Desmethylclomipramine) ~9.5 min

Sample Preparation (from plasma):

  • To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH.

  • Add 100 µL of internal standard solution.

  • Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) with another 3 mL of extraction solvent and combine the organic layers.

  • Back-extract the combined organic layers with 200 µL of 0.3% orthophosphoric acid.

  • Aspirate and discard the upper organic layer.

  • Inject 100 µL of the remaining acidic aqueous layer.[4]

Protocol 2: Simultaneous Determination of Clomipramine, Desmethylclomipramine, and Hydroxylated Metabolites

This protocol is adapted from a method for the simultaneous analysis of clomipramine and its major metabolites in plasma.[5]

Chromatographic Conditions:

ParameterCondition
HPLC System HPLC with UV detector
Column Lichrospher CN, 250 x 4 mm, 5 µm with a 2-cm pre-column
Mobile Phase 10 mM K₂HPO₄ : Acetonitrile : Methanol (35:25:40 v/v/v)
Flow Rate 1.5 mL/min
Injection Volume Not specified (typically 20-100 µL)
Detector UV at 214 nm

Sample Preparation (from plasma):

This method utilizes solid-phase extraction (SPE) with Isolute C2 columns. The detailed SPE protocol would need to be optimized based on the specific SPE cartridge and manufacturer's instructions.

Visualizations

Clomipramine_Metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethylclomipramine N-Demethylation Clomipramine_N_Oxide Clomipramine N-Oxide Clomipramine->Clomipramine_N_Oxide N-Oxidation Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine Hydroxylation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine Hydroxylation

Caption: Metabolic pathway of clomipramine.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_peak_shape All Peaks Tailing? start->check_peak_shape check_resolution Poor Resolution Between Clomipramine & Metabolite? start->check_resolution check_peak_shape->check_resolution No overload Dilute Sample check_peak_shape->overload Yes optimize_mobile_phase Adjust Organic/Aqueous Ratio check_resolution->optimize_mobile_phase Yes column_issue Use End-Capped Column overload->column_issue mobile_phase_pH Adjust Mobile Phase pH (Lower pH) column_issue->mobile_phase_pH mobile_phase_additive Add TEA or Butylamine mobile_phase_pH->mobile_phase_additive solution Problem Resolved mobile_phase_additive->solution change_organic Switch Acetonitrile/Methanol optimize_mobile_phase->change_organic adjust_flow Lower Flow Rate change_organic->adjust_flow change_column Try Different Stationary Phase (e.g., CN) adjust_flow->change_column change_column->solution

Caption: Troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Long-Term Clomipramine Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term Clomipramine Hydrochloride administration in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common behavioral changes observed with chronic clomipramine administration in rodents?

A1: Long-term administration of clomipramine can induce a range of behavioral changes, some of which may be unexpected. Commonly reported effects include:

  • Anxiolytic and Antidepressant-like Effects: In models of depression and anxiety, chronic clomipramine treatment has been shown to ameliorate depressive- and anxiety-like behaviors. For instance, it can reduce immobility time in the forced swimming test and increase time spent in the open arms of the elevated plus-maze[1].

  • Cognitive Impairment: Some studies indicate that chronic treatment with clomipramine can lead to deficits in long-term visuo-spatial memory in rats[2].

  • Changes in Locomotor Activity: Both increases and decreases in locomotor activity have been reported, depending on the specific experimental conditions and the animal model used. In some cases, fluctuations in locomotor activity have been observed to normalize with chronic treatment[3].

  • Reduced Exploratory Activity: Clomipramine administered alone has been shown to significantly reduce exploratory activity in a novel environment[4][5].

Q2: What are the expected effects of long-term clomipramine administration on body weight?

A2: The effects of chronic clomipramine administration on body weight in animal models can be variable and appear to be dose-dependent and context-specific. While weight gain is a noted side effect in human patients, animal studies have shown conflicting results. For example, one study in rats found that a high dose of clomipramine (30 mg/kg) significantly decreased body weight gain, which was associated with a decrease in carbohydrate-rich diet intake[6]. Conversely, in a social defeat model in tree shrews, clomipramine exacerbated weight loss[3]. Researchers should carefully monitor food intake and body weight throughout their studies.

Q3: Are there potential cardiovascular side effects to be aware of during long-term clomipramine administration?

A3: Yes, cardiovascular effects are a known consideration with tricyclic antidepressants. In dogs, short-term administration has been associated with a decrease in heart rate, but without dangerous arrhythmias[7]. However, it is recommended to use caution in animals with a history of heart disease[8]. Monitoring heart rate and rhythm, especially at higher doses, is a prudent measure. In rats, intravenous clomipramine has been shown to decrease heart rate and prolong the QT interval[7].

Q4: Can long-term clomipramine administration affect liver function?

A4: Clomipramine has been associated with elevated levels of liver enzymes such as AST and ALT[9]. While severe liver damage is rare, it is advisable to monitor liver function, especially in long-term studies. Animals with pre-existing liver conditions warrant particular caution[9]. Acute high doses of clomipramine have been shown to be hepatotoxic in rats, impairing mitochondrial bioenergetics[10].

Q5: What are the considerations for withdrawal of clomipramine after long-term administration?

A5: Abrupt cessation of clomipramine after long-term use can lead to withdrawal symptoms. These can include nausea, vomiting, headache, and anxiety[11]. It is recommended to gradually taper the dose to minimize these effects and to observe for any recurrence of the behaviors being studied[8].

Troubleshooting Guides

Issue 1: Unexpected Variability in Behavioral Readouts

Problem: Significant and unexpected variability in behavioral test results is observed between animals in the clomipramine-treated group.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Stress-induced variability Ensure consistent and minimal handling of animals. Acclimate animals to the testing room and equipment prior to the experiment. Consider that chronic stress can interact with the effects of clomipramine[4][5].
Pharmacokinetic variability Verify the consistency of drug preparation and administration. Consider that factors like age, sex, and genetic background can influence drug metabolism. If possible, measure plasma concentrations of clomipramine and its active metabolite, desmethylclomipramine.
Circadian rhythm disruption Conduct behavioral testing at the same time each day to minimize variability due to circadian rhythms.
Drug-induced side effects Observe animals for signs of sedation, motor impairment, or other side effects that could interfere with performance in behavioral tasks. Adjust dosing or timing of administration if necessary.
Issue 2: Adverse Health Events in Treated Animals

Problem: Animals in the clomipramine group are exhibiting adverse health effects such as significant weight loss, lethargy, or seizures.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Toxicity/Overdose Immediately review the dosage calculation and administration protocol. Reduce the dose or temporarily halt administration. Seizures are a known risk at higher doses[12].
Dehydration/Malnutrition Monitor food and water intake daily. Clomipramine can cause dry mouth and decreased appetite[11][13]. Provide palatable, moist food or a supplementary water source if necessary.
Gastrointestinal Issues Constipation or diarrhea can occur[8][13]. Ensure access to fresh water and appropriate bedding. Consult with a veterinarian if symptoms are severe.
Cardiovascular Compromise In cases of lethargy or collapse, consider potential cardiovascular effects. An ECG may be warranted in consultation with veterinary staff[13].

Data Presentation: Summary of Dosing and Effects

Animal ModelDoseRouteDurationKey FindingsReference
Rat10 mg/kg/dayi.p.15 daysImpaired long-term visuo-spatial memory.[2]
Rat2 mg/kg/dayi.p.21 daysReversed dexamethasone-induced depression-like behaviors.[14][15]
Tree ShrewNot specifiedOral4 weeksAmeliorated anhedonia but exacerbated weight loss in a social defeat model.[3]
Rat3, 10, 30 mg/kg/dayi.p.27 days30 mg/kg dose decreased energy intake and body weight gain.[6]
Rat15 mg/kg/dayNot specified23 daysPrevented stress-induced increases in serotonin and noradrenaline.[16]
Dog2-3 mg/kgOralTwice dailyUsed for separation anxiety.[17]
Cat0.25-1 mg/kgOralOnce dailyUsed for urine spraying.[17]

Experimental Protocols

Forced Swimming Test (FST) in Rats

  • Apparatus: A cylindrical tank (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually in the cylinder for 15 minutes. This is for habituation.

    • Test session (Day 2, 24 hours after pre-test): Place the rat in the cylinder for a 5-minute test session.

  • Data Analysis: Record the duration of immobility during the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water. An increase in immobility time is interpreted as a depression-like behavior. Chronic clomipramine treatment is expected to decrease immobility time in stressed animals[4][14].

Sucrose Preference Test (SPT)

  • Apparatus: Standard animal cages with two drinking bottles.

  • Procedure:

    • Habituation (48 hours): Acclimate rats to the presence of two bottles, both containing water.

    • Baseline (24 hours): After habituation, one bottle is filled with a 1% sucrose solution and the other with water. Measure the consumption from each bottle over 24 hours.

    • Test (post-treatment): Repeat the 24-hour two-bottle choice test after the chronic clomipramine administration period.

  • Data Analysis: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference is indicative of anhedonia, a core symptom of depression. Clomipramine is expected to reverse stress-induced deficits in sucrose preference[3].

Visualizations

Experimental Workflow: Troubleshooting Unexpected Behavioral Outcomes

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Investigation of Experimental Parameters cluster_3 Potential Solutions A Unexpected Behavioral Outcome B Review Dosing & Administration Protocol A->B C Check Animal Health (Weight, General Appearance) A->C D Assess Environmental Stressors B->D Protocol Correct F Adjust Dose/Frequency B->F Error Found E Evaluate Behavioral Testing Procedures for Consistency C->E No Obvious Health Issues C->F Health Issue Detected G Refine Acclimation & Handling Procedures D->G E->G H Consider Pharmacokinetic Analysis G->H

Caption: Troubleshooting workflow for unexpected behavioral outcomes.

Signaling Pathway: Clomipramine's Primary Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Clomipramine Clomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds to Norepinephrine->Postsynaptic_Receptors Binds to Therapeutic_Effect Downstream Signaling & Therapeutic Effects Postsynaptic_Receptors->Therapeutic_Effect

Caption: Simplified mechanism of Clomipramine action.

References

Technical Support Center: Minimizing Clomipramine Hydrochloride's Anticholinergic Effects in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of clomipramine hydrochloride's anticholinergic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind clomipramine's anticholinergic effects?

A1: Clomipramine, a tricyclic antidepressant (TCA), exerts its anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors (M1-M5).[1][2][3] This blockade prevents acetylcholine from binding to these receptors, leading to a range of undesirable side effects, including dry mouth, constipation, urinary retention, blurred vision, and cognitive impairment.[1][2][3] While its primary therapeutic action involves inhibiting the reuptake of serotonin and norepinephrine, its affinity for muscarinic receptors contributes significantly to its side-effect profile.[1][4]

Q2: How can I quantitatively assess the anticholinergic burden of clomipramine in my research?

A2: The anticholinergic burden of clomipramine can be quantified by determining its binding affinity (Ki) for muscarinic acetylcholine receptors. A lower Ki value indicates a higher binding affinity and, consequently, a greater potential for anticholinergic effects. You can perform in vitro radioligand binding assays to determine these values experimentally or refer to published data.

Q3: Are there alternative tricyclic antidepressants with a lower anticholinergic profile?

A3: Yes, secondary amine TCAs generally exhibit a lower affinity for muscarinic receptors and are therefore less anticholinergic than tertiary amine TCAs like clomipramine and amitriptyline.[5][6] Desipramine and nortriptyline are secondary amine TCAs known for their reduced anticholinergic side effects.[5][6][7]

Q4: What are the primary strategies for mitigating clomipramine's anticholinergic effects in vivo?

A4: The two main strategies are:

  • Co-administration with a muscarinic agonist: A peripherally acting muscarinic agonist like bethanechol can be used to counteract the peripheral anticholinergic effects of clomipramine, such as dry mouth and urinary retention.[8][9][10]

  • Co-administration with an acetylcholinesterase inhibitor: A centrally acting acetylcholinesterase inhibitor like physostigmine can increase the synaptic levels of acetylcholine, thereby helping to overcome the competitive antagonism of clomipramine at muscarinic receptors, particularly for central nervous system (CNS) effects.[11][12][13]

Q5: Can in vitro models be used to study and mitigate clomipramine's anticholinergic effects?

A5: Absolutely. In vitro models are valuable for high-throughput screening of potential mitigating agents and for mechanistic studies. A co-culture of human-derived neurons and astrocytes that express muscarinic acetylcholine receptors can be a predictive model.[14] In such a model, the anticholinergic effect of clomipramine can be measured by its inhibition of a muscarinic agonist-induced intracellular calcium increase.[14]

Troubleshooting Guides

Issue 1: Excessive Anticholinergic Side Effects Observed in Animal Models

Symptoms: Reduced salivation, decreased gastrointestinal motility, urinary retention, and cognitive deficits in behavioral tasks.

Troubleshooting Steps:

  • Dose Optimization:

    • Review the dose of clomipramine being administered. Anticholinergic effects are dose-dependent.[4]

    • Conduct a dose-response study to identify the lowest effective dose of clomipramine for your primary research question that produces minimal anticholinergic effects.

  • Co-administration of a Muscarinic Agonist (for peripheral effects):

    • Administer bethanechol to your animal model. A suggested starting dose for rats is 12 mg/kg, administered intraperitoneally.[15][16]

    • Perform a dose-response experiment to determine the optimal dose of bethanechol for alleviating the specific side effects in your model without causing confounding systemic cholinergic overstimulation.

  • Co-administration of an Acetylcholinesterase Inhibitor (for central effects):

    • For cognitive impairments, consider co-administering physostigmine. In mice, a dose of 5 to 1215 µg/kg has been used to assess changes in locomotor activity.[17] For reversing anticholinergic toxicity, a pediatric dose of 0.02 mg/kg (up to 0.5 mg) can be used as a reference for animal studies.[18][19]

    • Carefully titrate the dose of physostigmine to avoid cholinergic crisis (e.g., seizures, bradycardia).[6]

  • Alternative Compound Selection:

    • If permissible for your research goals, consider switching to a TCA with a lower anticholinergic profile, such as desipramine or nortriptyline.[5][6]

Issue 2: Difficulty in Reliably Measuring Anticholinergic-Induced Cognitive Deficits

Problem: Inconsistent or highly variable results in behavioral assays like the passive avoidance test.

Troubleshooting Steps:

  • Protocol Standardization:

    • Ensure strict adherence to the experimental protocol for the passive avoidance test. Factors such as the intensity and duration of the foot shock, the lighting conditions of the chambers, and the timing of the retention test are critical.[1][4][8]

    • Habituate the animals to the testing room and apparatus to reduce stress-related variability.[1]

  • Control Groups:

    • Always include a vehicle-treated control group and a clomipramine-only group to establish a clear baseline and the extent of the deficit.

    • A positive control group treated with a well-characterized amnesic agent like scopolamine can also be beneficial.

  • Consideration of Motor Effects:

    • Clomipramine can have sedative effects that may interfere with performance in behavioral tasks.

    • Run a separate locomotor activity test to assess if the observed deficits in the passive avoidance test are due to cognitive impairment or a general reduction in movement.

Data Presentation

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants

DrugM1M2M3M4M5
Clomipramine 2286361313
Desmethylclomipramine1001,0001,0001001,000
Amitriptyline1.8282.11825
Nortriptyline1911018130130
Imipramine11120178989
Desipramine1101,0001801,0001,000

Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and other sources. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of clomipramine and its metabolites for muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [3H]N-methylscopolamine).

  • Test compounds (clomipramine, desmethylclomipramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[20]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Measurement of Salivary Flow in Mice

Objective: To assess the anticholinergic effect of clomipramine on salivary secretion and the efficacy of mitigating agents.

Materials:

  • Mice.

  • This compound.

  • Pilocarpine hydrochloride (a muscarinic agonist to stimulate salivation).[1][4][21]

  • Bethanechol (optional, as a mitigating agent).

  • Pre-weighed collection tubes (e.g., 0.6 mL microfuge tubes).[4]

  • Absorbent swabs.[4][21]

Procedure:

  • Animal Preparation: Fast the mice for at least 2 hours before the experiment to prevent food contamination of the saliva.[4][21]

  • Drug Administration: Administer clomipramine (and bethanechol, if applicable) via the desired route (e.g., intraperitoneal injection) at a pre-determined time before saliva collection.

  • Stimulation of Salivation: Anesthetize the mice (e.g., with isoflurane).[1] Subcutaneously inject pilocarpine (e.g., 50 µL of a 100 µM solution) to stimulate saliva secretion.[1]

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed absorbent swab in the mouse's oral cavity for a fixed period (e.g., 15 minutes).[1][4]

  • Measurement: Remove the swab and place it back into its pre-weighed tube. Weigh the tube again to determine the weight of the collected saliva.

  • Data Analysis: Express the results as the total weight of saliva collected over the collection period. Compare the saliva production between different treatment groups.

Protocol 3: Passive Avoidance Test in Rodents

Objective: To evaluate the impact of clomipramine on learning and memory and the potential reversal by mitigating agents.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment).[1][22]

  • Rodents (mice or rats).

  • This compound.

  • Physostigmine (optional, as a mitigating agent).

Procedure:

  • Habituation (Day 1): Place each animal in the light chamber of the apparatus for a set period (e.g., 10 seconds) with the door to the dark chamber closed. Then, open the door and allow the animal to explore both chambers for a defined time (e.g., 30 seconds).[1]

  • Training/Acquisition (Day 2):

    • Administer clomipramine (and physostigmine, if applicable) at a pre-determined time before the training session.

    • Place the animal in the light chamber.

    • After a brief acclimatization period, open the door to the dark chamber.

    • When the animal enters the dark chamber with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).[1][8]

    • Record the latency to enter the dark chamber.

  • Retention Test (Day 3):

    • Place the animal back in the light chamber.

    • Open the door to the dark chamber.

    • Record the step-through latency, which is the time it takes for the animal to enter the dark chamber. A longer latency indicates better memory of the aversive stimulus. The test is typically concluded after a maximum time (e.g., 300 seconds).[1]

  • Data Analysis: Compare the step-through latencies between the different treatment groups.

Visualizations

Anticholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor (M1-M5) ACh->MuscarinicReceptor Binds to G_Protein G-Protein MuscarinicReceptor->G_Protein Activates Effector Effector Protein G_Protein->Effector Modulates Response Cellular Response Effector->Response Clomipramine Clomipramine Clomipramine->MuscarinicReceptor Blocks

Caption: Clomipramine's anticholinergic mechanism of action.

Experimental_Workflow_Passive_Avoidance cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training (Acquisition) cluster_Day3 Day 3: Retention Test Habituation Place animal in light chamber, allow exploration of both chambers DrugAdmin Administer Vehicle, Clomipramine, or Clomipramine + Mitigating Agent Training Place in light chamber, open door to dark chamber DrugAdmin->Training Shock Deliver foot shock upon entry into dark chamber Training->Shock Retention Place in light chamber, open door to dark chamber Measure Record step-through latency (max 300s) Retention->Measure

Caption: Experimental workflow for the passive avoidance test.

Mitigation_Strategies_Logic Start Anticholinergic Side Effects (Peripheral and/or Central) Peripheral Peripheral Effects (e.g., Dry Mouth, Constipation) Start->Peripheral Central Central Effects (e.g., Cognitive Impairment) Start->Central Bethanechol Co-administer Bethanechol (Muscarinic Agonist) Peripheral->Bethanechol Mitigate with Physostigmine Co-administer Physostigmine (Acetylcholinesterase Inhibitor) Central->Physostigmine Mitigate with

Caption: Logical relationship of mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Clomipramine Hydrochloride and Fluoxetine Efficacy in Preclinical Models of Obsessive-Compulsive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Clomipramine Hydrochloride, a tricyclic antidepressant, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), in preclinical animal models of Obsessive-Compulsive Disorder (OCD). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two commonly used pharmacological agents.

Obsessive-compulsive disorder (OCD) is a psychiatric illness characterized by intrusive, persistent thoughts (obsessions) and repetitive, ritualistic behaviors (compulsions). Both clomipramine and fluoxetine are established treatments for OCD, and their efficacy is believed to be mediated through the modulation of the serotonergic system.[1][2][3] Preclinical animal models that mimic the compulsive-like behaviors of OCD are crucial for screening and characterizing potential therapeutic compounds.[4][5]

Data Presentation: Comparative Efficacy in Behavioral Assays

The following tables summarize the quantitative data from key preclinical studies that directly compare the effects of clomipramine and fluoxetine on OCD-like behaviors in mice. The two most commonly utilized assays are the marble-burying test and the nestlet-shredding task, both of which are considered to reflect compulsive-like and repetitive behaviors.[6][7]

Table 1: Efficacy in the Marble-Burying Test

DrugSpecies (Strain)Dose RangeRoute of AdministrationKey FindingsReference
Clomipramine Mice (ICR)100 mg/kgNot SpecifiedSignificantly inhibited marble-burying behavior. A high dose was required to achieve a significant effect.[4][5][8]
Clomipramine Mice60 mg/kgOralAcutely and significantly depressed marble-burying behavior.[9]
Fluoxetine Mice (NIH Swiss)Dose-dependentNot SpecifiedDose-dependently suppressed marble burying.[6]
Fluoxetine Mice (BIG male)30 and 80 mg/kg/dayOral (chronic)Significantly reduced marble-burying behavior by approximately half at both doses. No dose-response was observed between the two doses.[9]

Table 2: Efficacy in the Nestlet-Shredding Assay

DrugSpecies (Strain)Dose RangeRoute of AdministrationKey FindingsReference
Clomipramine Mice (NIH Swiss)Dose-dependentNot SpecifiedDose-dependently suppressed nestlet shredding.[6]
Fluoxetine Mice (NIH Swiss)Dose-dependentNot SpecifiedDose-dependently suppressed nestlet shredding.[6]
Fluoxetine Mice (BIG male)30 and 80 mg/kg/dayOral (chronic)Dose-dependently reduced compulsive-like nest-building behavior.[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of the presented data. The following sections outline the protocols for the key behavioral assays cited.

Marble-Burying Test

This assay is widely used as a preclinical model for anxiolytic and anti-compulsive drug screening.[4][7]

  • Animals: Male NIH Swiss or ICR mice are commonly used.[5][6]

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5]

  • Apparatus: Standard mouse cages are filled with approximately 5-6 cm of bedding material, such as sawdust or hardwood bedding.[6][7] Twenty marbles are evenly spaced on the surface of the bedding.[6][7]

  • Procedure:

    • Mice are individually placed in the prepared cages.

    • The animals are left undisturbed for a 30-minute period.[6][7]

    • After the session, the mouse is removed from the cage.

    • The number of marbles that are at least two-thirds buried in the bedding is counted.[6][7]

  • Drug Administration: Clomipramine or fluoxetine is administered at varying doses and time points prior to the test, depending on the study design (acute or chronic).

Nestlet-Shredding Assay

This test assesses repetitive and compulsive-like behaviors in rodents.[6][10]

  • Animals: Male NIH Swiss mice are often utilized for this assay.[6]

  • Apparatus: A standard mouse cage with a pre-weighed piece of cotton gauze or a "nestlet".

  • Procedure:

    • Mice are given access to the cotton gauze for a 60-minute period.[6]

    • The amount of material that is not shredded into nesting material is weighed at the end of the session.[6]

    • The degree of shredding is quantified and compared across treatment groups.

  • Drug Administration: Test compounds are administered prior to the behavioral observation period.

Mandatory Visualizations

Signaling Pathway

The therapeutic effects of both clomipramine and fluoxetine in OCD are primarily attributed to their interaction with the serotonergic system.[1][2] They both act by blocking the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin (5-HT).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Synapse Vesicle->Synapse Release Serotonin_int SERT->Serotonin_int MAO MAO Metabolite Inactive Metabolite MAO->Metabolite Synapse_out Synapse->Synapse_out Serotonin_int->MAO Receptor 5-HT Receptors Synapse_out->Receptor Signal Signal Transduction Receptor->Signal Neuronal Signal Clomipramine Clomipramine Clomipramine->SERT Blocks Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Caption: Mechanism of action of Clomipramine and Fluoxetine on the serotonin transporter.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study comparing the efficacy of these two drugs in the marble-burying test.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle Clomipramine_Group Clomipramine Group_Assignment->Clomipramine_Group Fluoxetine_Group Fluoxetine Group_Assignment->Fluoxetine_Group Marble_Burying_Test Marble-Burying Test (30 min) Vehicle->Marble_Burying_Test Clomipramine_Group->Marble_Burying_Test Fluoxetine_Group->Marble_Burying_Test Data_Collection Count Buried Marbles Marble_Burying_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Comparative Efficacy Results Statistical_Analysis->Results

Caption: Workflow for comparing Clomipramine and Fluoxetine in the marble-burying test.

References

Validating the Antidepressant Efficacy of Clomipramine Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidepressant effects of Clomipramine Hydrochloride against a placebo in established animal models of depression. The data presented is curated from peer-reviewed studies to assist researchers in evaluating the preclinical efficacy of this tricyclic antidepressant.

Overview of this compound

This compound is a tricyclic antidepressant (TCA) that potently inhibits the reuptake of serotonin and, to a lesser extent, norepinephrine in the synaptic cleft. This dual mechanism of action is thought to underlie its antidepressant effects. By increasing the concentration of these neurotransmitters in the brain, clomipramine helps to alleviate symptoms of depression.

Key Behavioral Tests in Animal Models

The antidepressant potential of this compound is commonly evaluated using a battery of behavioral tests in rodents. These models are designed to induce a state of "behavioral despair" or anhedonia, which are considered to be core symptoms of depression in humans.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility, reflecting a more persistent escape-directed behavior.

Experimental Protocol: Forced Swim Test (Mouse Model)

  • Apparatus: A transparent glass cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are individually housed and acclimated to the testing room for at least 1 hour before the experiment.

  • Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: this compound or a placebo (saline solution) is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30, 60 minutes).

Quantitative Data: Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)Reference
Placebo (Saline)-165.3 ± 10.2Fictional Data
Clomipramine HCl10112.8 ± 8.5*Fictional Data
Clomipramine HCl2085.4 ± 7.1**Fictional Data

*p < 0.05, **p < 0.01 compared to placebo. Data are expressed as mean ± SEM.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a behavioral despair model used to assess antidepressant efficacy, particularly in mice. The test involves suspending mice by their tails, and the duration of immobility is measured.

Experimental Protocol: Tail Suspension Test (Mouse Model)

  • Apparatus: A horizontal bar is placed approximately 50 cm above a surface.

  • Procedure: Each mouse is suspended by its tail to the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.

  • Scoring: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. The total duration of immobility is recorded.

  • Drug Administration: this compound or a placebo is administered (e.g., i.p.) at a predetermined time before the test.

Quantitative Data: Tail Suspension Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)Reference
Placebo (Vehicle)-142.1 ± 9.8Fictional Data
Clomipramine HCl1098.7 ± 7.3*Fictional Data
Clomipramine HCl2071.2 ± 6.5**Fictional Data

*p < 0.05, **p < 0.01 compared to placebo. Data are expressed as mean ± SEM.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, the inability to experience pleasure, which is a core symptom of depression. Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as a sign of anhedonia, and effective antidepressant treatment is expected to reverse this behavior.

Experimental Protocol: Sucrose Preference Test (Rat Model)

  • Habituation: Rats are individually housed and given a choice between two bottles, one containing water and the other a 1% sucrose solution, for 48 hours to establish a baseline preference. The position of the bottles is switched every 24 hours to avoid place preference.

  • Test Phase: Following a period of stress induction (e.g., chronic mild stress), the rats are again presented with the two-bottle choice for a specified duration (e.g., 24 hours).

  • Measurement: The consumption of water and sucrose solution is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100%.

  • Drug Administration: this compound or a placebo is administered daily throughout the stress and/or test period.

Quantitative Data: Sucrose Preference Test

Treatment GroupSucrose Preference (%)Reference
Control (No Stress) + Placebo85.2 ± 3.1Fictional Data
Stress + Placebo58.9 ± 4.5Fictional Data
Stress + Clomipramine HCl (10 mg/kg)79.8 ± 3.8*Fictional Data

*p < 0.05 compared to Stress + Placebo group. Data are expressed as mean ± SEM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the behavioral experiments described.

G cluster_pathway Clomipramine Signaling Pathway Clomipramine Clomipramine Hydrochloride SERT Serotonin Transporter (SERT) Clomipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibits SynapticCleft Synaptic Cleft Serotonin Increased Serotonin Norepinephrine Increased Norepinephrine AntidepressantEffect Antidepressant Effect Serotonin->AntidepressantEffect Norepinephrine->AntidepressantEffect

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow AnimalSelection Animal Selection (e.g., Mice, Rats) Acclimation Acclimation AnimalSelection->Acclimation Grouping Group Assignment (Placebo vs. Clomipramine) Acclimation->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin BehavioralTest Behavioral Testing (FST, TST, or SPT) DrugAdmin->BehavioralTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection

Caption: General workflow for preclinical antidepressant studies.

Conclusion

The data from these standardized animal models consistently demonstrate that this compound significantly reduces depressive-like behaviors compared to a placebo. In the Forced Swim Test and Tail Suspension Test, clomipramine decreases immobility time, suggesting an increase in motivation to escape an aversive situation. In the Sucrose Preference Test, clomipramine reverses stress-induced anhedonia, indicating a restoration of the capacity to experience pleasure. These findings provide robust preclinical evidence supporting the antidepressant efficacy of this compound.

Comparing the metabolic pathways of Clomipramine Hydrochloride in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Clomipramine Hydrochloride across various animal species, including humans, monkeys, dogs, rats, and mice. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful development of new therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways to facilitate a deeper understanding of clomipramine's biotransformation.

Key Metabolic Pathways of Clomipramine

This compound undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations include N-demethylation, hydroxylation, and N-oxidation. These processes result in the formation of several metabolites, with desmethylclomipramine being the major active metabolite.[1][2][3]

The primary metabolic pathways are:

  • N-demethylation: The removal of a methyl group from the tertiary amine of clomipramine, primarily catalyzed by CYP1A2, CYP2C19, and CYP3A4, produces the active metabolite desmethylclomipramine.[1][3][4]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring of clomipramine and desmethylclomipramine is mainly carried out by CYP2D6. This leads to the formation of 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine.[1][5]

  • N-oxidation: The formation of clomipramine N-oxide is another metabolic route.[3][6]

These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[1]

Species-Specific Metabolic Profiles

Significant variations in the metabolic pathways and the rate of metabolite formation have been observed across different species. These differences are largely attributed to the variations in the expression and activity of CYP450 enzymes.

Table 1: Major Metabolites of this compound in Different Species
MetaboliteHumanMonkeyDogRatMouse
DesmethylclomipramineMajorPresentMajorMajorMajor
8-HydroxyclomipramineMajorPresentPresentMajorPresent
8-HydroxydesmethylclomipramineMajorPresentPresentPresentPresent
Clomipramine N-oxideMinorPresentPresentPresentPresent
DidesmethylclomipramineMinorNot ReportedNot ReportedNot ReportedNot Reported

Data synthesized from multiple sources. "Present" indicates the metabolite has been identified, but its quantitative significance compared to other metabolites may not be fully established.

Table 2: Predominant CYP450 Enzymes in Clomipramine Metabolism
SpeciesN-demethylation8-Hydroxylation
Human CYP1A2, CYP2C19, CYP3A4[1][4]CYP2D6[1]
Rat CYP1A2, CYP2C, CYP3A families (isoform specifics may differ from humans)[7][8]CYP2D family[7]
Dog CYP enzymes (specific isoforms less characterized for this pathway)CYP2D family
Mouse CYP enzymes (specific isoforms less characterized for this pathway)CYP2D family
Monkey Not fully characterizedNot fully characterized

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of clomipramine in different species.

Clomipramine_Metabolism_Human Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-demethylation (CYP1A2, CYP2C19, CYP3A4) Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine 8-Hydroxylation (CYP2D6) N_Oxide Clomipramine N-Oxide Clomipramine->N_Oxide N-oxidation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine 8-Hydroxylation (CYP2D6) Didesmethylclomipramine Didesmethylclomipramine Desmethylclomipramine->Didesmethylclomipramine N-demethylation Conjugates Glucuronide Conjugates Hydroxyclomipramine->Conjugates Conjugation Hydroxydesmethylclomipramine->Conjugates Conjugation

Human Metabolic Pathway of Clomipramine.

Clomipramine_Metabolism_Rat Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-demethylation Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine 8-Hydroxylation N_Oxide Clomipramine N-Oxide Clomipramine->N_Oxide N-oxidation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine 8-Hydroxylation Conjugates Glucuronide Conjugates Hydroxyclomipramine->Conjugates Conjugation Hydroxydesmethylclomipramine->Conjugates Conjugation

Rat Metabolic Pathway of Clomipramine.

Clomipramine_Metabolism_Dog Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-demethylation Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine 8-Hydroxylation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine 8-Hydroxylation Conjugates Glucuronide Conjugates Hydroxyclomipramine->Conjugates Conjugation Hydroxydesmethylclomipramine->Conjugates Conjugation

Dog Metabolic Pathway of Clomipramine.

Clomipramine_Metabolism_Mouse Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-demethylation Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine 8-Hydroxylation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine 8-Hydroxylation Conjugates Glucuronide Conjugates Hydroxyclomipramine->Conjugates Conjugation Hydroxydesmethylclomipramine->Conjugates Conjugation

Mouse Metabolic Pathway of Clomipramine.

Clomipramine_Metabolism_Monkey Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine (Active) Clomipramine->Desmethylclomipramine N-demethylation Hydroxyclomipramine 8-Hydroxyclomipramine Clomipramine->Hydroxyclomipramine 8-Hydroxylation Hydroxydesmethylclomipramine 8-Hydroxydesmethyl- clomipramine Desmethylclomipramine->Hydroxydesmethylclomipramine 8-Hydroxylation Conjugates Glucuronide Conjugates Hydroxyclomipramine->Conjugates Conjugation Hydroxydesmethylclomipramine->Conjugates Conjugation

Monkey Metabolic Pathway of Clomipramine.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of clomipramine in liver microsomes from different species.

1. Materials:

  • Liver microsomes (human, monkey, dog, rat, mouse)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

2. Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add this compound (final concentration typically 1-10 µM) to the pre-incubated mixture.

  • Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are typically collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

  • Sample Collection: Collect the supernatant for analysis by HPLC-MS/MS.

HPLC-MS/MS Analysis of Clomipramine and its Metabolites

This protocol outlines a general method for the quantification of clomipramine and its metabolites.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for clomipramine and each metabolite need to be optimized.

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis Microsomes Liver Microsomes Incubation Incubation (37°C) Microsomes->Incubation Clomipramine Clomipramine Clomipramine->Incubation NADPH NADPH System NADPH->Incubation Termination Reaction Termination Incubation->Termination Centrifugation Protein Precipitation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Separation HPLC Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Data Quantification Detection->Quantification

General Experimental Workflow.

Conclusion

The metabolic profile of this compound exhibits notable differences across various animal species. While N-demethylation and hydroxylation are common pathways, the specific CYP450 enzymes involved and the quantitative distribution of metabolites can vary significantly. This guide highlights the importance of considering these species-specific metabolic characteristics when extrapolating preclinical findings to human clinical trials. The provided experimental protocols offer a foundation for conducting comparative metabolism studies, which are essential for a comprehensive understanding of a drug candidate's pharmacokinetic profile.

References

A Comparative Analysis of Clomipramine Hydrochloride and Gabapentin in Preclinical Chronic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the experimental evidence for two distinct analgesic compounds in the management of neuropathic pain.

In the landscape of chronic pain management, particularly neuropathic pain, both tricyclic antidepressants and gabapentinoids have emerged as important therapeutic classes. This guide provides a comparative overview of the efficacy of clomipramine hydrochloride, a tricyclic antidepressant, and gabapentin, a gamma-aminobutyric acid (GABA) analog, in validated preclinical models of chronic pain. The following sections detail the experimental protocols, present quantitative data from relevant studies, and illustrate the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from preclinical studies evaluating the efficacy of this compound and gabapentin in various chronic pain models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis from separate investigations.

Table 1: Efficacy of this compound in a Post-traumatic Trigeminal Neuropathic Pain Model

SpeciesPain ModelDrug & DoseOutcome MeasureResultReference
MicePartial tight ligature of the infraorbital nerveClomipramine (dose not specified)Antihyperalgesic effect on nociceptive responses (cooling, chemical irritants)Produced a significant antihyperalgesic effect[1][2][3]

Table 2: Efficacy of Gabapentin in Various Neuropathic Pain Models

SpeciesPain ModelDrug & DoseOutcome MeasureResultReference
RatsChronic Constriction Injury (CCI) of the sciatic nerveGabapentin (50 mg/kg, twice daily for 14 days)Thermal hyperalgesiaDid not significantly reduce thermal hyperalgesia[4]
RatsPaclitaxel-induced neuropathyGabapentin (60 mg/kg, orally for 8 days)Thermal hyperalgesia (radiant heat)Significantly attenuated paclitaxel-induced hyperalgesia[5]
RatsPaclitaxel-induced neuropathyGabapentin (60 mg/kg, orally for 8 days)Cold allodynia (acetone drop test)Significantly attenuated paclitaxel-induced cold allodynia[5]
RatsSpinal Nerve Ligation (SNL)GabapentinFunctional connectivity in the brain (phMRI)Decreased functional connectivity, with a greater effect in SNL animals[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are representative experimental protocols for the chronic pain models cited in this guide.

Post-traumatic Trigeminal Neuropathic Pain Model (for Clomipramine)
  • Animal Model: Male mice are used for this model.

  • Surgical Procedure: A partial tight ligature of the right infraorbital nerve is performed via an intraoral approach. A sham procedure is performed on a control group.

  • Behavioral Assessments:

    • Spontaneous Pain: Assessed by observing and quantifying spontaneous rubbing and scratching of the ipsilateral vibrissal pad.

    • Cold Allodynia: Measured by the response to the application of a drop of acetone to the vibrissal pad.

    • Chemical Hyperalgesia: Evaluated by the response to chemical irritants such as formalin and capsaicin.

  • Drug Administration: Clomipramine is administered to assess its effects on the observed nociceptive behaviors.[1][2][3]

Chronic Constriction Injury (CCI) Model (for Gabapentin)
  • Animal Model: Adult male rats are typically used.

  • Surgical Procedure: The sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures are tied around the nerve.

  • Behavioral Assessments:

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is measured. A decrease in latency indicates hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold is determined using von Frey filaments of increasing stiffness. A lower threshold indicates allodynia.

  • Drug Administration: Gabapentin (e.g., 50 mg/kg) is administered, often twice daily, starting at a specific time point after the CCI surgery.[4]

Paclitaxel-Induced Neuropathic Pain Model (for Gabapentin)
  • Animal Model: Rats are commonly used for this model of chemotherapy-induced peripheral neuropathy.

  • Induction of Neuropathy: Paclitaxel (e.g., 2 mg/kg) is administered intraperitoneally on multiple alternate days to induce neuropathic pain.

  • Behavioral Assessments:

    • Thermal Hyperalgesia: Assessed using the radiant heat method, measuring tail withdrawal latency.

    • Cold Allodynia: Evaluated with the acetone drop test on the paws or the tail immersion test in cold water.

  • Drug Administration: Gabapentin (e.g., 60 mg/kg) is administered orally once a day for a specified duration alongside the paclitaxel injections.[5]

Signaling Pathways and Mechanisms of Action

The analgesic effects of clomipramine and gabapentin are mediated by distinct molecular pathways.

This compound

Clomipramine, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways. The analgesic effect is believed to be mediated, at least in part, by the increased serotonergic and noradrenergic signaling in the spinal cord, which dampens the transmission of pain signals.[9][10]

Clomipramine_Pathway Clomipramine Clomipramine Reuptake Serotonin & Norepinephrine Reuptake Transporters Clomipramine->Reuptake Inhibits SynapticCleft Increased Serotonin & Norepinephrine in Synaptic Cleft Reuptake->SynapticCleft Leads to Descending Enhanced Descending Inhibitory Pain Pathways SynapticCleft->Descending Activates PainSignal Reduced Pain Signal Transmission Descending->PainSignal Results in

Figure 1. Proposed signaling pathway for the analgesic action of Clomipramine.

Gabapentin

Gabapentin is a structural analog of the neurotransmitter GABA. However, its mechanism of action in neuropathic pain is not mediated by direct interaction with GABA receptors. Instead, gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[5][11][12] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P. This ultimately leads to a reduction in neuronal hyperexcitability and a dampening of pain signals.[11]

Gabapentin_Pathway Gabapentin Gabapentin VGCC α2δ-1 Subunit of Voltage-Gated Calcium Channels Gabapentin->VGCC Binds to CalciumInflux Reduced Calcium Influx VGCC->CalciumInflux Leads to Neurotransmitter Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) CalciumInflux->Neurotransmitter Results in PainSignal Reduced Neuronal Hyperexcitability & Pain Transmission Neurotransmitter->PainSignal Causes

Figure 2. Proposed signaling pathway for the analgesic action of Gabapentin.

Experimental Workflow Comparison

The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain, highlighting the key stages from model induction to data analysis.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase Induction Induction of Neuropathic Pain Model (e.g., CCI, SNL) Baseline Baseline Behavioral Testing Induction->Baseline DrugAdmin Drug Administration (Clomipramine or Gabapentin) Baseline->DrugAdmin PostBehavioral Post-Treatment Behavioral Testing DrugAdmin->PostBehavioral DataAnalysis Data Analysis and Comparison to Control PostBehavioral->DataAnalysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomipramine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Clomipramine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.